molecular formula C13H16N2OS B1348133 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 461436-76-0

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B1348133
CAS No.: 461436-76-0
M. Wt: 248.35 g/mol
InChI Key: QCAAHIGZFFWUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine (CID: 1532245) is a chemical compound of significant interest in medicinal chemistry and pharmacological research . Thiazole derivatives are recognized for their versatile biological activities and capacity to interact with various biological targets . This specific derivative serves as a key synthetic intermediate and has demonstrated potential in diverse research applications. In scientific studies, closely related structural analogs have been identified as potent and selective activators of KCNQ1 potassium channels, which play a critical role in cardiac repolarization and are linked to Long QT Syndrome . The propyl substitution pattern on the thiazole core is a feature associated with optimized activity in this context . Furthermore, the 2-aminothiazole scaffold is widely investigated for its antimicrobial properties. Research on similar compounds, such as Schiff base complexes derived from 2-amino-4-(4-methoxyphenyl)thiazole, has shown promising activity against pathogens like Staphylococcus aureus and Escherichia coli . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAAHIGZFFWUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364178
Record name 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461436-76-0
Record name 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] The versatility of the thiazole ring, its ability to engage in various non-covalent interactions, and its synthetic accessibility make it an attractive scaffold for drug discovery and development professionals.[4][6]

This guide provides a detailed technical overview of the synthesis of a specific derivative, This compound (CID 1532245).[7] We will explore a robust and classical synthetic pathway, the Hantzsch thiazole synthesis, delving into the mechanistic underpinnings, step-by-step experimental protocols, and the critical reasoning behind procedural choices.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this reaction remains one of the most reliable and versatile methods for constructing the 2-aminothiazole core.[1][8] The fundamental principle involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, most commonly thiourea, to yield the desired thiazole derivative.[1][9][10]

For the target molecule, the synthesis is logically dissected into two primary stages:

  • Preparation of the Key Intermediate: Synthesis of the α-bromoketone, 1-bromo-1-(4-methoxyphenyl)pentan-2-one.

  • Cyclocondensation: The reaction of this α-bromoketone with thiourea to form the final this compound.

G AlphaBromoKetone AlphaBromoKetone FinalProduct FinalProduct AlphaBromoKetone->FinalProduct Condensation & Cyclization Thiourea Thiourea Thiourea->FinalProduct

Part 1: Synthesis of the α-Bromoketone Intermediate

The synthesis of a stable and pure α-haloketone is paramount for the success of the subsequent cyclization. Brominated ketones are frequently employed as bromine is an excellent leaving group, facilitating the initial nucleophilic attack by thiourea.[11]

Step 1.1: Preparation of 1-(4-methoxyphenyl)pentan-2-one

A standard approach to this ketone intermediate is the Friedel-Crafts acylation of anisole with pentanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a dry chlorinated solvent (e.g., dichloromethane), add pentanoyl chloride (1.1 eq.) dropwise under an inert atmosphere (N₂).

  • After stirring for 15 minutes, add anisole (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-methoxyphenyl)pentan-2-one.

Step 1.2: α-Bromination of 1-(4-methoxyphenyl)pentan-2-one

The most direct method for synthesizing the α-bromoketone is the electrophilic bromination of the parent ketone.[12] The reaction proceeds via an enol or enolate intermediate. Using acidic conditions, such as acetic acid, helps to catalyze the formation of the enol, which then attacks the bromine.

Experimental Protocol: α-Bromination

  • Dissolve 1-(4-methoxyphenyl)pentan-2-one (1.0 eq.) in glacial acetic acid.

  • Add a solution of bromine (1.0 eq.) in acetic acid dropwise to the ketone solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting ketone.

  • Slowly pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and HBr, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1-bromo-1-(4-methoxyphenyl)pentan-2-one.

Part 2: Hantzsch Cyclocondensation

This step constitutes the core of the synthesis, where the thiazole ring is formed. The reaction's efficiency relies on the nucleophilicity of the sulfur in thiourea and the electrophilicity of the carbonyl and α-carbon in the bromoketone.[8]

Reaction Mechanism

The Hantzsch synthesis is a well-established multi-step process.[1]

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the highly nucleophilic sulfur atom of thiourea onto the electron-deficient α-carbon of the bromoketone, displacing the bromide ion. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The primary amino group of the intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration: Under the reaction conditions (typically heated), this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, aromatic 2-aminothiazole ring.[1]

// Structures Thiourea [label="Thiourea"]; AlphaBromoKetone [label="α-Bromoketone"]; Intermediate1 [label="Isothiouronium Salt"]; Intermediate2 [label="Cyclized Intermediate\n(Thiazoline derivative)"]; FinalProduct [label="2-Aminothiazole"];

// Invisible nodes for layout {rank=same; Thiourea; AlphaBromoKetone;}

// Edges Thiourea -> Intermediate1 [label=" S-Alkylation\n(Nucleophilic Attack)"]; AlphaBromoKetone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization"]; Intermediate2 -> FinalProduct [label=" Dehydration\n(-H₂O)"]; } dpt Diagram 2: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Cyclocondensation

A conventional and effective method involves refluxing the reactants in ethanol.[1][13] Ethanol is an excellent solvent choice as it readily dissolves both the α-bromoketone and thiourea and has a suitable boiling point for the reaction.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-1-(4-methoxyphenyl)pentan-2-one (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution. A slight excess of thiourea is used to ensure the complete conversion of the limiting α-bromoketone.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize as the hydrobromide salt.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base with stirring until the solution is neutral or slightly basic (pH ~8).[13] This step is crucial as it deprotonates the product salt, yielding the free base which is significantly less soluble in the ethanol/water mixture, causing it to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol, to remove inorganic salts and unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to afford pure this compound.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques.

PropertyDataSource
Molecular Formula C₁₃H₁₆N₂OSPubChem[7]
Molecular Weight 248.35 g/mol PubChem[7]
Appearance Expected to be a crystalline solid (e.g., white to pale yellow)General observation for similar compounds
¹H NMR Expected signals for aromatic protons (methoxyphenyl group), propyl group protons (CH₂, CH₂, CH₃), methoxy group protons (OCH₃), thiazole proton, and amine protons (NH₂).Inferred from structure[14][15]
¹³C NMR Expected signals for all unique carbon atoms in the aromatic ring, thiazole ring, propyl chain, and methoxy group.Inferred from structure[15]
IR Spectroscopy Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole ring), and C-O stretching (methoxy ether).Inferred from structure[15]
Mass Spectrometry Molecular ion peak (M+) or protonated peak (M+H)+ corresponding to the molecular weight.Inferred from structure[14]

Conclusion: A Validated Pathway to a Privileged Scaffold

The Hantzsch synthesis provides a direct and high-yielding pathway to this compound. The protocol described is a self-validating system; the purity of the intermediates and the progress of each reaction can be monitored by standard techniques like TLC, while the final product's identity is unequivocally confirmed through melting point, NMR, IR, and mass spectrometry.[9][14] This robust methodology underscores why the 2-aminothiazole scaffold continues to be a focal point for researchers and drug development professionals, offering reliable access to compounds with significant therapeutic potential.[16]

References

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol. PrepChem.com. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4,5-bis(4-methoxyphenyl)-2-thiazole ethanol. PrepChem.com. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Royal Society of Chemistry. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Institutes of Health. [Link]

  • Hantzsch Thiazole Synthesis. Scribd. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print. [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, National Institutes of Health. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. ACS Publications. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Thiourea-Mediated Halogenation of Alcohols. Organic Chemistry Portal. [Link]

Sources

Introduction: The 2-Aminothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-Thiazole Derivatives

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development.[1][2] This five-membered ring system, containing both sulfur and nitrogen atoms, serves as a "privileged structure," meaning it is capable of binding to a wide variety of biological targets with high affinity.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and relative ease of synthesis and derivatization make it an ideal building block for creating diverse chemical libraries.[5] Consequently, 2-aminothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[3][6] Several marketed drugs incorporate this moiety, underscoring its therapeutic relevance.[6]

This guide provides a technical overview of the major biological activities associated with 2-aminothiazole derivatives, intended for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, presents field-proven experimental protocols for their evaluation, and visualizes key pathways and workflows to provide a comprehensive understanding of this versatile chemical class.

Chapter 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The development of novel anticancer agents is a global health priority.[7] 2-Aminothiazole derivatives have emerged as a particularly fruitful area of research, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, but a predominant strategy involves the inhibition of key enzymes that regulate cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[8] These enzymes are critical components of signaling pathways that, when dysregulated, can lead to uncontrolled cell growth.

  • Aurora Kinases: Certain 2-aminophenyl-thiazoles have been shown to be potent inhibitors of Aurora kinases, which are essential for mitotic progression.[1] By inhibiting these kinases, the compounds disrupt cell division, leading to apoptosis (programmed cell death) in cancer cells.[9]

  • Src Family Kinases (SFKs): Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of SFKs.[1] These kinases are involved in cell adhesion, growth, and differentiation, and their inhibition can halt tumor progression.

  • Other Kinases: The versatility of the scaffold allows for the design of inhibitors targeting various other kinases, such as CK2, where derivatives have been identified as selective allosteric modulators.[10][11]

Some derivatives also function as tubulin polymerization inhibitors .[12] By interfering with the dynamics of microtubules, which are crucial for forming the mitotic spindle, these compounds arrest the cell cycle and induce apoptosis.[12]

Data Presentation: Cytotoxic Activity of Representative Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Benzamide-linked 2-aminothiazoleK562 (Leukemia)0.78[12]
2-Benzamido-4-(isothiocyanatomethyl)thiazoleVariousNot specified, but potent[12]
Dasatinib Analog (SFK Inhibitor)VariousPotent, specific values vary[1]
Aurora Kinase InhibitorVariousPotent, specific values vary[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is a foundational in vitro screen for evaluating the cytotoxic potential of novel compounds.[13] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Analysis Seed 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate 24h (Cell Adherence) Seed->Incubate1 Treat 3. Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (Incubate 2-4h) Incubate2->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Analyze 8. Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Chapter 2: Antimicrobial Activity - Combating Infectious Diseases

The rise of antimicrobial resistance presents a severe threat to public health, necessitating the discovery of new and effective antimicrobial agents. 2-Aminothiazole derivatives have shown significant promise, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][14]

Mechanism of Action

The antimicrobial action of 2-aminothiazoles can be attributed to several mechanisms, depending on the specific substitutions on the thiazole ring. While not always fully elucidated, proposed mechanisms include:

  • Enzyme Inhibition: Interference with essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Biofilm Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Studies have demonstrated the efficacy of these compounds against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus niger and Candida albicans.[1][14]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical metric for assessing antimicrobial potency.

Compound TypeMicroorganismMIC (µg/mL)Reference
Phenylazo-thiazole derivativeE. coliGood activity reported[1]
Phenylazo-thiazole derivativeS. aureusGood activity reported[1]
Ethanoisoindole-dione derivativeE. coliRemarkable efficacy[1]
Ethanoisoindole-dione derivativeP. aeruginosaSignificant efficacy[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16] It is more quantitative than disk diffusion and allows for the testing of multiple compounds simultaneously.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. This creates a gradient of decreasing compound concentrations across the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For fungi, incubation times and temperatures may be longer.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The result can also be read using a plate reader.

Visualization: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A 1. Prepare Serial Dilutions of Test Compound in Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (16-20h at 37°C) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Identify Lowest Concentration with No Growth = MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Chapter 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key feature of many diseases, including arthritis and autoimmune disorders.[17] 2-Aminothiazole derivatives have been investigated for their potential to modulate this process, showing promise as anti-inflammatory agents.[3][5]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes and pathways.[3] While specific targets can vary, a common in vitro screening approach is to assess a compound's ability to prevent protein denaturation.[18] Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat- or chemical-induced protein denaturation is considered a reliable indicator of its potential anti-inflammatory activity.[19]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay provides a simple and rapid screen for potential anti-inflammatory activity.[18]

Step-by-Step Methodology:

  • Prepare Reaction Mixture: For each test sample, prepare a reaction mixture containing approximately 0.5 mL of the test compound solution (at various concentrations) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Heat-Induced Denaturation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.

  • Cooling: After heating, cool the samples to room temperature.

  • Turbidity Measurement: Add 2.5 mL of phosphate-buffered saline (PBS) to each tube and measure the turbidity (absorbance) at 660 nm.

  • Control and Standard: Use distilled water as a control and a known anti-inflammatory drug (e.g., Diclofenac sodium) as a standard.

  • Calculate Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Visualization: Principle of Protein Denaturation Inhibition

Denaturation_Assay cluster_control Control (No Drug) cluster_test Test (with 2-Aminothiazole) Native_Protein1 Native Protein Heat1 Heat Native_Protein1->Heat1 Denatured_Protein1 Denatured Protein (High Turbidity) Heat1->Denatured_Protein1 Native_Protein2 Native Protein Heat2 Heat Native_Protein2->Heat2 Stabilized_Protein Stabilized Protein (Low Turbidity) Heat2->Stabilized_Protein Inhibited Drug Drug Stabilizes Protein Structure Drug->Heat2

Caption: A drug's ability to prevent heat-induced protein denaturation indicates anti-inflammatory potential.

Chapter 4: Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and prion diseases, are characterized by the progressive loss of neuronal structure and function.[20] There is a critical need for therapies that can slow or halt this process. 2-Aminothiazole derivatives have been identified as potential neuroprotective agents, with some compounds showing efficacy in preclinical models of these devastating disorders.[6][17][20]

Mechanism of Action

The neuroprotective mechanisms of 2-aminothiazoles are diverse and target various aspects of neurodegeneration:

  • Anti-Prion Activity: Certain derivatives have been identified in high-throughput screens as potent inhibitors of prion (PrPSc) formation in infected neuronal cells.[20]

  • Oxidative Stress Reduction: Some compounds may protect neurons from apoptosis (cell death) induced by oxidative stress, a common pathological feature in many neurodegenerative diseases.[17]

  • Targeting Misfolded Proteins: Computational and in vitro studies suggest that these derivatives can interact with and inhibit the aggregation of pathogenic proteins like amyloid-beta, a hallmark of Alzheimer's disease.[21]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common cell-based assay to screen for compounds that protect against neurotoxin-induced cell death. The human neuroblastoma cell line SH-SY5Y is frequently used as a model for dopaminergic neurons.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium and plate them in a 96-well plate. Allow them to differentiate into a more neuron-like phenotype if required by the specific experimental design.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds for a period of 1-2 hours.

  • Induce Neurotoxicity: Introduce a neurotoxin to the wells to induce cell death. Common choices include:

    • 6-OHDA (6-hydroxydopamine): To model Parkinson's disease.

    • MPP+: Another Parkinson's disease-related toxin.

    • Amyloid-beta oligomers: To model Alzheimer's disease.

    • H₂O₂ (Hydrogen Peroxide): To induce general oxidative stress.

  • Incubation: Incubate the cells with the toxin and test compounds for 24-48 hours.

  • Assess Viability: Measure cell viability using an appropriate method, such as the MTT assay (described in Chapter 1) or a lactate dehydrogenase (LDH) release assay (which measures cell death).

  • Data Analysis: Compare the viability of cells treated with the toxin and the test compound to cells treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.

Visualization: Neuroprotective Screening Workflow

Neuroprotection_Workflow start 1. Plate Neuronal Cells (e.g., SH-SY5Y) pretreat 2. Pre-treat with 2-Aminothiazole Derivatives start->pretreat toxin 3. Add Neurotoxin (e.g., H₂O₂, Amyloid-Beta) pretreat->toxin incubate 4. Incubate (24-48h) toxin->incubate measure 5. Measure Cell Viability (e.g., MTT Assay) incubate->measure analyze 6. Analyze Data: Compare Viability vs. Toxin-only Control measure->analyze result Increased Viability = Neuroprotective Effect analyze->result

Sources

An In-Depth Technical Guide to 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] This guide focuses on a specific, promising derivative: 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, providing a comprehensive technical overview of its synthesis, characterization, and putative biological significance, grounded in the established knowledge of its chemical class.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
IUPAC Name This compoundPubChem CID: 1532245[3]
Molecular Formula C₁₃H₁₆N₂OSPubChem CID: 1532245[3]
Molecular Weight 248.35 g/mol PubChem CID: 1532245[3]
CAS Number 461436-76-0PubChem CID: 1532245[3]
Topological Polar Surface Area 76.4 ŲPubChem CID: 1532245[3]
Hydrogen Bond Donors 1PubChem CID: 1532245[3]
Hydrogen Bond Acceptors 4PubChem CID: 1532245[3]
Rotatable Bond Count 4PubChem CID: 1532245[3]

Synthesis and Characterization: A Rational Approach

The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The causality behind this choice lies in its reliability, generally high yields, and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

Our synthetic strategy for this compound begins with a retrosynthetic disconnection, identifying the key starting materials.

Retrosynthesis Target This compound Thiazole_formation Hantzsch Thiazole Synthesis Target->Thiazole_formation Starting_materials α-haloketone + Thiourea Thiazole_formation->Starting_materials Alpha_haloketone 1-bromo-1-(4-methoxyphenyl)pentan-2-one Starting_materials->Alpha_haloketone Thiourea Thiourea Starting_materials->Thiourea Ketone_synthesis Bromination of Ketone Alpha_haloketone->Ketone_synthesis Ketone 1-(4-methoxyphenyl)pentan-2-one Ketone_synthesis->Ketone Friedel_Crafts Friedel-Crafts Acylation Ketone->Friedel_Crafts Anisole Anisole Friedel_Crafts->Anisole Pentanoyl_chloride Pentanoyl chloride Friedel_Crafts->Pentanoyl_chloride

A retrosynthetic approach for the target molecule.
Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure purity before proceeding to the next.

Step 1: Synthesis of 1-(4-methoxyphenyl)pentan-2-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add pentanoyl chloride (1.1 eq) dropwise.

  • After 15 minutes, add anisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-bromo-1-(4-methoxyphenyl)pentan-2-one

  • Dissolve the 1-(4-methoxyphenyl)pentan-2-one (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add bromine (1.0 eq) dropwise at room temperature while stirring.

  • Continue stirring for 2-4 hours, monitoring the disappearance of the bromine color.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude α-bromoketone is often used in the next step without further purification.

Step 3: Hantzsch Thiazole Synthesis of this compound

  • Dissolve the crude 1-bromo-1-(4-methoxyphenyl)pentan-2-one (1.0 eq) in ethanol.

  • Add thiourea (1.2 eq) to the solution and reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) and confirm the empirical formula.

Biological Evaluation: Unveiling Therapeutic Potential

The 2-aminothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[2] While specific data for this compound is not extensively published, we can infer its likely biological profile based on structurally similar compounds.

Anticipated Biological Activities
  • Anticancer Activity: Many 2-aminothiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[4] The mechanism often involves the inhibition of key kinases involved in cell cycle progression and signaling.

  • Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, with some exhibiting promising Minimum Inhibitory Concentration (MIC) values.[5]

  • Antioxidant Activity: The presence of the phenolic methoxy group and the thiazole ring suggests potential radical scavenging and antioxidant properties.[2]

Proposed In Vitro Evaluation Workflow

A logical and robust workflow is essential for the systematic evaluation of the biological activity of a novel compound.

Biological_Evaluation_Workflow Start Synthesized Compound This compound Antiproliferative_Screening Antiproliferative Screening (e.g., MTT/SRB Assay) Against a panel of cancer cell lines Start->Antiproliferative_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Against Gram-positive and Gram-negative bacteria, and fungi Start->Antimicrobial_Screening Antioxidant_Assay Antioxidant Activity (e.g., DPPH, ABTS assays) Start->Antioxidant_Assay IC50_Determination IC50 Determination for active compounds Antiproliferative_Screening->IC50_Determination MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Kinase_Inhibition_Assay Kinase Inhibition Assays (e.g., Aurora, VEGFR, etc.) Mechanism_of_Action->Kinase_Inhibition_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

A proposed workflow for the in vitro biological evaluation.
Representative Biological Data of Structurally Similar Compounds

The following table summarizes the reported biological activities of 2-aminothiazole derivatives with similar substitution patterns, providing a benchmark for the potential efficacy of our target compound.

Compound StructureBiological ActivityIC₅₀ / MICReference
2-(alkylamido)-4-(isothiocyanatomethyl)thiazole derivativesAntiproliferative (L1210 cells)4-8 µM[4]
2-(arylamido)-4-(isothiocyanatomethyl)thiazole derivativesAntiproliferative (L1210 cells)0.2-1 µM[4]
Piperazinyl naphthalimide aminothiazolesAntibacterial (MRSA, E. coli)4 and 8 µg/mL[2]
2-amino-4,5-diarylthiazole derivative (5a8)Antifungal (Candida albicans)MIC₈₀ = 9 µM[6]

Potential Mechanism of Action: Kinase Inhibition

A significant body of evidence points towards the inhibition of various protein kinases as a primary mechanism of action for the anticancer effects of 2-aminothiazole derivatives. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., Aurora Kinase, VEGFR) Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

A simplified diagram of kinase inhibition by the target compound.

The structural features of this compound, particularly the substituted phenyl ring and the 2-amino group, are amenable to forming key interactions within the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are often hyperactive in cancer cells.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. The well-established Hantzsch thiazole synthesis offers a reliable route to this compound. Based on the extensive literature on structurally related 2-aminothiazoles, this molecule holds significant promise as a lead compound for the development of novel anticancer and antimicrobial agents.

Future research should focus on the specific synthesis and rigorous biological testing of this compound to validate its predicted activities. Detailed structure-activity relationship (SAR) studies, involving modifications of the propyl and methoxyphenyl substituents, will be crucial in optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic efficacy and safety profile. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of small molecule drug discovery.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • BenchChem (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • Kandeel, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 19(1), 1-22. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gouda, M. A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-((4-methoxyphenyl)amino)-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (2014). Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. CN103936692A.
  • Raghavendra, G. M., et al. (2016). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from: [Link]

  • Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(19), 6296. Available from: [Link]

Sources

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine: Physicochemical and Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Data Availability: As of January 2026, detailed experimental data on the physical and chemical properties of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine is not extensively available in publicly accessible scientific literature. The information presented in this guide is a combination of computed data from reliable chemical databases and extrapolated knowledge from closely related analogs, particularly 2-amino-4-arylthiazole derivatives. This document aims to provide a comprehensive overview based on the available information and established principles of medicinal chemistry.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features, including the ability to participate in hydrogen bonding and engage in various non-covalent interactions, make it a versatile building block for designing molecules with a wide range of therapeutic applications. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The compound of interest, this compound, belongs to this important class of molecules and holds potential for further investigation in drug development programs.

This technical guide provides a detailed analysis of the known and predicted physicochemical and chemical properties of this compound, offering insights for researchers and scientists in the field of drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding the properties of any compound is to define its molecular structure and key identifiers.

Chemical Structure

The chemical structure of this compound is characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.

  • Position 2: An amine group (-NH2), which is a key determinant of the compound's basicity and hydrogen bonding capacity.

  • Position 4: A 4-methoxyphenyl group, which introduces an aromatic system and an ether linkage, influencing the molecule's polarity and potential for pi-stacking interactions.

  • Position 5: A propyl group, an aliphatic chain that contributes to the lipophilicity of the molecule.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and database searching, the following identifiers are associated with this compound[2]:

IdentifierValue
IUPAC Name This compound
CAS Number 461436-76-0
Molecular Formula C₁₃H₁₆N₂OS
SMILES CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
InChI InChI=1S/C13H16N2OS/c1-3-4-11-12(15-13(14)17-11)9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H2,14,15)
InChIKey QCAAHIGZFFWUDT-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties for this compound, as available from the PubChem database.[2] It is important to reiterate that these are in silico predictions and await experimental verification.

PropertyValueSignificance in Drug Development
Molecular Weight 248.35 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight (<500 g/mol ) is preferred for oral bioavailability (Lipinski's Rule of Five).
XLogP3-AA (Lipophilicity) 3.4A measure of the compound's lipophilicity. A value in this range suggests good membrane permeability but may also indicate potential for lower aqueous solubility.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, contributing to interactions with biological targets and influencing solubility.
Hydrogen Bond Acceptors 4The nitrogen atoms in the thiazole ring, the oxygen of the methoxy group, and the amine nitrogen can act as hydrogen bond acceptors, impacting solubility and target binding.
Rotatable Bonds 4The number of rotatable bonds influences conformational flexibility, which can affect target binding and bioavailability. A lower number is generally preferred.
Topological Polar Surface Area (TPSA) 76.4 ŲPredicts the transport properties of drugs. A TPSA of less than 140 Ų is generally associated with good cell permeability.
Exact Mass 248.09833431 DaImportant for mass spectrometry analysis and structural elucidation.
Monoisotopic Mass 248.09833431 DaUsed for accurate mass measurements in high-resolution mass spectrometry.

Chemical Properties and Synthesis

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups:

  • 2-Amino Group: This group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases. It also imparts basic character to the molecule, allowing for the formation of salts with acids, which can be advantageous for improving aqueous solubility and formulation.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally stable. The endocyclic nitrogen atom is weakly basic.

  • Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. The ether linkage is generally stable under physiological conditions.

Proposed Synthesis

While a specific synthesis for this compound has not been detailed in the available literature, a common and effective method for the synthesis of 2-amino-4-aryl-5-alkylthiazoles is the Hantzsch thiazole synthesis. This would likely involve the reaction of an α-haloketone with a thiourea.

A plausible synthetic route is outlined below:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Cyclization A 1-(4-methoxyphenyl)pentan-2-one C 1-Bromo-1-(4-methoxyphenyl)pentan-2-one (α-haloketone) A->C Halogenation B Halogenating Agent (e.g., Br₂) E This compound C->E Hantzsch Synthesis D Thiourea D->E

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol:

  • Synthesis of the α-haloketone intermediate: 1-(4-methoxyphenyl)pentan-2-one would be subjected to α-halogenation, for instance, using bromine in a suitable solvent like acetic acid or methanol, to yield 1-bromo-1-(4-methoxyphenyl)pentan-2-one. The reaction progress would be monitored by thin-layer chromatography (TLC).

  • Hantzsch Thiazole Synthesis: The resulting α-haloketone would then be reacted with thiourea in a solvent such as ethanol, typically under reflux conditions.

  • Work-up and Purification: Upon completion of the reaction, the mixture would be cooled, and the product precipitated, often by neutralization with a base (e.g., sodium bicarbonate or ammonia solution). The crude product would then be collected by filtration and purified by recrystallization or column chromatography to yield the final compound, this compound.

For a closely related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a synthesis involving the reaction of 4-methoxyacetophenone with thiourea and iodine has been reported. This provides a practical reference for the potential synthesis of the target molecule.

Potential Biological Activity and Therapeutic Relevance

The 2-aminothiazole scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific biological data for this compound is not available, its structural features suggest potential for various therapeutic applications.

  • Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[1] The presence of the lipophilic propyl group and the methoxyphenyl moiety could modulate these activities.

  • Anticancer Activity: The 2-aminothiazole core is present in several approved anticancer drugs and numerous investigational agents. These compounds often act as kinase inhibitors.

  • Anti-inflammatory Activity: 2-Aminothiazole derivatives have been investigated for their anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory pathways.

The following diagram illustrates a generalized signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors in cancer therapy.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Raf Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Generalized MAPK signaling pathway often targeted by 2-aminothiazole kinase inhibitors.

Conclusion and Future Directions

This compound is a molecule of significant interest within the well-validated 2-aminothiazole class of compounds. While currently available data is primarily computational, the structural features of this compound suggest a promising profile for further investigation in drug discovery.

Future research should focus on:

  • Development of a robust and scalable synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

  • Experimental determination of its physicochemical properties , including solubility, melting point, and pKa, to validate computational predictions and inform formulation strategies.

  • In vitro screening against a panel of biological targets , such as kinases, microbial enzymes, and inflammatory mediators, to identify its primary mechanism of action and therapeutic potential.

  • Structural biology studies , such as X-ray crystallography, to elucidate its binding mode to any identified biological targets, which would guide further structure-activity relationship (SAR) studies.

The insights provided in this guide, although based on limited direct experimental evidence, offer a solid foundation for initiating such research endeavors. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents.

References

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved January 26, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 26, 2026, from [Link]

  • (PDF) Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • [No title available]
  • [No title available]
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

  • [No title available]
  • [No title available]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals.[1] The strategic N-alkylation of this heterocyclic system is a pivotal synthetic maneuver employed by researchers to fine-tune the physicochemical and pharmacological profiles of lead compounds, thereby enhancing their potency, selectivity, and pharmacokinetic properties.[2] This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the experimental procedures for the N-alkylation of 2-aminothiazoles. We will explore the mechanistic underpinnings of this transformation, present detailed, validated protocols for key methodologies, and offer expert insights into overcoming common synthetic challenges.

Introduction: The Significance of N-Alkylated 2-Aminothiazoles

The 2-aminothiazole core is present in a wide array of therapeutic agents, demonstrating activities that span antibacterial, anti-inflammatory, anticancer, and antiviral domains.[3][4] The exocyclic amino group at the C2 position offers a versatile handle for chemical modification. N-alkylation, the introduction of an alkyl group onto this nitrogen, can profoundly impact a molecule's biological activity by:

  • Modulating Lipophilicity: Influencing cell membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.

  • Altering Receptor Binding: The added steric bulk and electronic character of the alkyl group can enhance or alter interactions with biological targets.

  • Improving Metabolic Stability: Masking the primary amine can prevent rapid metabolic degradation.

Given these advantages, robust and reproducible methods for N-alkylation are essential tools in the drug discovery and development pipeline.

Mechanistic Considerations and Regioselectivity

The N-alkylation of 2-aminothiazoles is not always straightforward. The 2-aminothiazole nucleus possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (Nexo) and the endocyclic ring nitrogen (Nendo). This duality can lead to a mixture of N-alkylated isomers, presenting a significant challenge in regioselectivity.

The reaction pathway is largely governed by the nature of the electrophile, the reaction conditions (base, solvent, temperature), and the substitution pattern on the thiazole ring itself. Generally, the exocyclic amino group is more nucleophilic and will preferentially attack the alkylating agent. However, under certain conditions, particularly with more reactive alkylating agents or in the presence of strong bases, alkylation at the endocyclic nitrogen can occur.[5][6] Careful selection of reagents and reaction conditions is therefore paramount to ensure the desired regiochemical outcome.

Key Methodologies for N-Alkylation

We will detail two of the most prevalent and effective methods for the N-alkylation of 2-aminothiazoles: direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

This is a classical and widely used approach involving the SN2 reaction of the 2-aminothiazole with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are typically used. Alkyl iodides are the most reactive, followed by bromides and chlorides.

  • Base: A non-nucleophilic base is crucial to deprotonate the amino group, enhancing its nucleophilicity without competing in the alkylation reaction. Common choices include potassium carbonate (K2CO3), sodium hydride (NaH), and organic bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is typically employed to dissolve the reactants and facilitate the SN2 mechanism.

  • Temperature: Reactions can be performed at room temperature or heated to increase the reaction rate. Microwave irradiation has emerged as a highly efficient method for accelerating this transformation.[7][8]

Objective: To synthesize N-benzyl-2-aminothiazole.

Materials:

  • 2-Aminothiazole (1.0 mmol, 1.0 equiv)

  • Benzyl bromide (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K2CO3) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole and anhydrous DMF.

  • Stir the solution until the 2-aminothiazole is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-aminothiazole.

Objective: To rapidly synthesize a small library of N-alkylated 2-aminothiazoles.

Materials:

  • 2-Aminothiazole (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., butyl iodide, hexyl bromide) (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K2CO3) (1.5 mmol, 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a 10 mL microwave reaction vial, combine the 2-aminothiazole, alkyl halide, and potassium carbonate.[2]

  • Add anhydrous acetonitrile and a magnetic stir bar.[2]

  • Seal the vial and place it in the microwave reactor.[2]

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[2][5]

  • After irradiation, allow the vial to cool to room temperature.[2]

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).

Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-Aminothiazole, Alkyl Halide, and Base B Add Anhydrous Solvent (e.g., DMF, MeCN) A->B C Conventional Heating (e.g., 60-80°C) B->C D Microwave Irradiation (e.g., 100-120°C) B->D E Aqueous Work-up & Extraction C->E D->E F Drying and Concentration E->F G Column Chromatography F->G H H G->H N-Alkylated Product

Caption: Workflow for Direct N-Alkylation of 2-Aminothiazoles.

N-Alkylation via Reductive Amination

Reductive amination is a versatile two-step, one-pot method that is particularly useful for synthesizing N-alkylated amines from aldehydes or ketones. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][10]

Causality Behind Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl groups.

  • Reducing Agent: Sodium borohydride (NaBH4) is a commonly used reducing agent due to its mild nature and selectivity for imines over carbonyls.[2][9] Other reducing agents like sodium triacetoxyborohydride (STAB) can also be effective.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are often used as they are compatible with NaBH4 and help to facilitate both imine formation and reduction.[2]

  • pH Control: Sometimes, a catalytic amount of acid (e.g., acetic acid) is added to promote imine formation.

Objective: To synthesize N-(cyclohexylmethyl)-2-aminothiazole.

Materials:

  • 2-Aminothiazole (1.0 mmol, 1.0 equiv)

  • Cyclohexanecarboxaldehyde (1.1 mmol, 1.1 equiv)

  • Anhydrous Methanol (MeOH) (10 mL)

  • Sodium borohydride (NaBH4) (1.5 mmol, 1.5 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole and cyclohexanecarboxaldehyde in anhydrous methanol.[2]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirring solution. Be cautious of gas evolution.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quench the reaction by carefully adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO3 solution (20 mL) and brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 2-Aminothiazole C Imine Intermediate A->C MeOH, RT B Aldehyde/Ketone B->C MeOH, RT D N-Alkylated Product C->D NaBH4, 0°C to RT

Caption: Two-step mechanism of Reductive Amination.

Data Presentation and Comparison

The choice of method can significantly impact the reaction outcome. Below is a comparative table summarizing typical reaction conditions and outcomes for the described protocols.

Parameter Direct Alkylation (Conventional) Direct Alkylation (Microwave) Reductive Amination
Electrophile Alkyl HalideAlkyl HalideAldehyde/Ketone
Key Reagent Base (e.g., K2CO3)Base (e.g., K2CO3)Reducing Agent (e.g., NaBH4)
Typical Solvent DMF, MeCNMeCN, THFMeOH, EtOH
Temperature 60-80 °C100-120 °C0 °C to RT
Reaction Time 4-24 hours10-30 minutes3-6 hours
Advantages Simple setup, widely applicableExtremely fast, high yieldsAvoids alkyl halides, broad substrate scope
Disadvantages Long reaction times, potential for over-alkylationRequires specialized equipmentRequires reducible carbonyls

Conclusion and Future Perspectives

The N-alkylation of 2-aminothiazoles is a fundamental transformation in the synthesis of biologically active molecules. This guide has provided detailed protocols for direct alkylation and reductive amination, two of the most robust and versatile methods available. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively synthesize a wide range of N-alkylated 2-aminothiazole derivatives.

Future advancements in this area may focus on developing more sustainable and atom-economical methods, such as catalytic N-alkylation using alcohols as alkylating agents, or expanding the scope of phase-transfer catalysis for these systems.[11][12] As the demand for novel therapeutics continues to grow, the development of efficient and selective synthetic methodologies will remain a key priority in the field of medicinal chemistry.

References

  • Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1034. [Link]

  • El-Gazzar, A. B. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Zauer, L. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2118. [Link]

  • Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Zauer, L. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

Sources

Application Note & Protocols: A Phased In Vitro Screening Cascade for 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] The specific compound, 4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-amine (PubChem CID: 1532245), combines this potent core with a 4-methoxyphenyl group, known to influence pharmacokinetic properties and target interactions, and a 5-propyl substituent, which modulates lipophilicity.[5]

This document provides a comprehensive, field-proven guide for the initial in vitro characterization of this compound. We eschew a single, rigid protocol for a dynamic, multi-phase screening cascade. This strategic approach is designed to efficiently identify primary biological activity, confirm on-target effects, and provide an early assessment of potential liabilities. The causality behind each experimental choice is detailed to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Proposed Screening Strategy: A Three-Phase Cascade

A tiered approach is the most resource-efficient method for characterizing a novel chemical entity. Our proposed cascade begins with broad, high-level assays and progressively focuses on more specific, mechanism-of-action studies based on initial findings.

Screening_Cascade phase1 Phase 1: Foundational Assays (Broad Cytotoxicity & Promiscuity) decision1 Proceed if IC50 > 10-30 µM phase1->decision1 Data Analysis phase2 Phase 2: Target Class Hypothesis Testing (Kinase, GPCR, Antiproliferative Panels) decision2 Hit Identified? phase2->decision2 Data Analysis phase3 Phase 3: Hit Validation & Mechanism of Action (IC50, Target Engagement, Selectivity) proceed Candidate for Advanced Studies phase3->proceed Confirmed On-Target Activity decision1->phase2 Yes stop1 High Toxicity (Re-evaluate or Stop) decision1->stop1 No decision2->phase3 Yes stop2 No Activity (Low Priority) decision2->stop2 No

Figure 1: A phased workflow for the in vitro screening of a novel compound.

Phase 1: Foundational Assays - Establishing a Baseline

Scientific Rationale: Before investigating specific biological functions, it is critical to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound can produce false positives in many functional assays. This phase establishes the therapeutic window and informs the concentration ranges for all subsequent experiments.

Protocol: General Cytotoxicity Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8]

Materials:

  • Cell Line: A common, robust cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570), DMEM with 10% FBS, DMSO (cell culture grade).

  • Equipment: White, opaque-walled 96-well microplates, multichannel pipette, plate shaker, luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Culture HEK293 cells to ~80% confluency. Trypsinize, count, and dilute cells to a concentration of 1 x 10⁵ cells/mL in DMEM + 10% FBS. Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a 2X serial dilution series of the compound in culture medium, starting from 200 µM down to ~0.1 µM. Remember to create a vehicle control (medium with the same final DMSO concentration, e.g., 0.5%) and a "no-cell" control (medium only).

  • Dosing: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

  • Exposure: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~20-30 minutes).

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Place the plate on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate luminometer.

Data Analysis & Interpretation:

  • Subtract the average "no-cell" control values from all other wells.

  • Normalize the data by setting the vehicle control as 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

ParameterExpected Outcome for ProgressionRationale
CC50 Value > 30 µMA high CC50 suggests the compound is not broadly cytotoxic, allowing for a clear window to test for specific functional effects at lower, non-toxic concentrations.
Max Inhibition < 100% at high conc.If viability doesn't drop to zero, it may indicate cytostatic rather than cytotoxic effects.

Phase 2: Hypothesis-Driven Target Class Screening

Scientific Rationale: Based on the known pharmacology of the 2-aminothiazole scaffold, we can prioritize screening against target classes where a "hit" is more probable. The primary hypotheses are kinase inhibition and anticancer activity.[1][2][9][10]

Protocol: Kinase Inhibition Profiling (Biochemical Assay Panel)

Many 2-aminothiazole derivatives are potent kinase inhibitors (e.g., Dasatinib).[9] A broad biochemical screen against a panel of kinases is a highly effective method to identify initial leads.

Methodology Overview: This protocol is typically performed by a specialized CRO (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's services) but is based on a standard in vitro kinase assay format.[11][12]

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based method (e.g., TR-FRET).[13][14]

  • Compound Submission: Submit the compound at a single, high concentration (typically 10 µM) for screening against a diverse panel of kinases (e.g., 50-100 kinases covering different families like TKs, STKs).

  • Execution:

    • The kinase, its specific substrate, and ATP are incubated in a buffer.

    • The test compound or vehicle (DMSO) is added.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The result is typically reported as Percent Inhibition relative to the vehicle control.

Data Interpretation:

  • A "hit" is typically defined as >50% inhibition at 10 µM.

  • Hits should be followed up in Phase 3 with full IC50 determination.

Kinase_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras RAS receptor->ras Activates compound 4-(4-MeOPh)-5-Pr-Thiazol-2-amine (Potential Inhibitor) compound->receptor Inhibits? raf RAF compound->raf Inhibits? ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates response Cellular Response (Proliferation, Survival) transcription->response Regulates

Figure 2: A generic kinase signaling pathway illustrating potential points of inhibition.

Protocol: Antiproliferative Screening Across a Cancer Cell Line Panel

This assay builds upon the initial cytotoxicity data by testing the compound's effect on the growth of various cancer cell lines, which can reveal selective activity.

Methodology: The protocol is nearly identical to the CellTiter-Glo® assay described in Section 3.1 , with the following key differences:

  • Cell Lines: Use a panel of cancer cell lines from different tissues of origin (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), MOLT-4 (leukemia)).[15]

  • Endpoint: The result is expressed as a GI50 (Concentration causing 50% inhibition of growth), which is a more accurate descriptor for a multi-day proliferation assay.

  • Duration: The incubation time with the compound is typically longer, often 72 hours, to allow for multiple cell doubling times.

Data Analysis & Interpretation:

  • Compare GI50 values across the different cell lines.

  • A significantly lower GI50 in one cell line compared to others (and compared to the CC50 in a non-cancerous line like HEK293) suggests selective antiproliferative activity.

Cell LineTissue of OriginPredicted GI50 (µM)
HEK293Non-cancerous> 30
MCF-7Breast Cancer15.2
A549Lung Cancer28.9
HCT116 Colon Cancer 4.5
MOLT-4Leukemia11.8
Table 1: Example data from an antiproliferative screen suggesting selectivity for colon cancer cells.

Phase 3: Hit Validation and Mechanism of Action (MoA)

Scientific Rationale: A "hit" from Phase 2 is merely a starting point. This phase is designed to confirm the activity with robust dose-response data and, crucially, to provide evidence that the compound physically interacts with its putative target in a cellular context.

Protocol: IC50 Determination for Validated Hits

This protocol generates a full dose-response curve to accurately quantify the potency of the compound against a specific target (e.g., a kinase identified in the panel screen).

Methodology: This follows the same biochemical principles as the kinase panel screen (Section 4.1 ), but with a full 10-point, 3-fold serial dilution of the compound.

  • Prepare a dilution series of the compound, typically from 10 µM down to the low nanomolar range.

  • Perform the in vitro kinase assay for the specific hit kinase.

  • Include a known inhibitor for that kinase as a positive control (e.g., Staurosporine for a broad-spectrum control, or a specific inhibitor if available).

  • Plot the percent inhibition versus the log of compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Target Engagement via Thermal Shift Assay (CETSA)

Scientific Rationale: Demonstrating that a compound inhibits a purified enzyme in vitro is not sufficient. Target engagement assays verify that the compound can enter a cell and physically bind to its intended target.[16][17][18][19] The Cellular Thermal Shift Assay (CETSA) works on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cell Line: A cell line that endogenously expresses the target kinase (e.g., HCT116 if the target is highly expressed there).

  • Equipment: PCR thermocycler with a gradient function, equipment for protein extraction (e.g., sonicator), Western Blotting or Mass Spectrometry setup.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 cells and treat them with the compound at a relevant concentration (e.g., 5x GI50) and a vehicle control (DMSO) for 2-4 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant from each temperature point using Western Blotting or Mass Spectrometry.

Data Analysis & Interpretation:

  • Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

  • A successful target engagement will result in a rightward "shift" of the melting curve for the compound-treated sample, indicating that the protein was stabilized at higher temperatures. This provides strong evidence of direct binding in a cellular environment.

Conclusion & Next Steps

This application note outlines a logical and efficient cascade for the initial in vitro screening of this compound. By progressing from broad cytotoxicity to specific, hypothesis-driven functional assays and finally to mechanistic confirmation with target engagement, this workflow maximizes the potential for meaningful data generation while conserving resources. A positive outcome—a compound with a clear IC50, a selective cellular effect, and confirmed target engagement—provides a strong rationale for advancing the molecule into more complex studies, such as lead optimization, pharmacokinetic profiling, and in vivo efficacy models.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). MDPI. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

  • Determining target engagement in living systems. (n.d.). Nature Chemical Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Recent progress in assays for GPCR drug discovery. (2022). American Journal of Physiology-Cell Physiology. [Link]

  • Recent Progress in Structure-Based Evaluation of Compound Promiscuity. (2019). ACS Omega. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Promega Corporation. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). RSC Advances. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. (2025). ResearchGate. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Physiological Society. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Modeling Promiscuity Based on in vitro Safety Pharmacology Profiling Data. (2025). ResearchGate. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. (2019). Protocols.io. [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024). ResearchGate. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Target engagement. (n.d.). The Chemical Probes Portal. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]

  • Determining the Degree of Promiscuity of Extensively Assayed Compounds. (2016). PLOS ONE. [Link]

  • In silico and vitro mapping of allosteric sites in GPCRs. (n.d.). Queen's University Belfast. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Evaluating the Utility of the MSTI Assay in Predicting Compound Promiscuity and Cytotoxicity. (n.d.). ResearchGate. [Link]

  • Determining target engagement in living systems. (2025). ResearchGate. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Current Opinion in Structural Biology. [Link]

Sources

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, with a focus on identifying, understanding, and preventing the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a versatile method for the preparation of thiazole derivatives.[1] The reaction classically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. While often high-yielding, the synthesis is not without its challenges, primarily the formation of undesired side products that can complicate purification and reduce yields. This guide will illuminate the pathways to these byproducts and provide robust strategies for their prevention.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: I'm using an N-substituted thiourea and have isolated two isomeric products. How can I identify them and favor the formation of the desired 2-(N-substituted amino)thiazole?

A1: The Challenge of Regioselectivity

When using an N-monosubstituted thiourea, the Hantzsch synthesis can lead to two regioisomeric products: the desired 2-(N-substituted amino)thiazole and the isomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole .[3] The formation of these isomers is highly dependent on the reaction's pH.

  • Under neutral or basic conditions , the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[3]

  • Under acidic conditions , a mixture of the two isomers is often formed, with the proportion of the 2-imino-2,3-dihydrothiazole increasing in strongly acidic media.[3]

Mechanistic Insight:

The regioselectivity is determined by which nitrogen atom of the intermediate, formed after the initial S-alkylation of the thiourea, attacks the carbonyl carbon. In neutral conditions, the more nucleophilic amino nitrogen is favored. Under acidic conditions, protonation of the nitrogens can alter their relative nucleophilicity, leading to the competing cyclization pathway.

Identifying the Isomers:

The two isomers can be distinguished by spectroscopic methods, such as ¹H NMR, by observing the chemical shift of the proton at the 5-position of the thiazole ring.[3]

Prevention and Control Protocol:

To selectively synthesize the 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.

Experimental Protocol: Selective Synthesis of 2-(N-substituted amino)thiazoles

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and the N-monosubstituted thiourea (1.1 eq.) in a suitable solvent such as ethanol or methanol.[2]

  • pH Control: Add a mild, non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq.), to the reaction mixture to neutralize any hydrohalic acid (HX) formed during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C). The optimal temperature will depend on the specific substrates.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]

Q2: My reaction yield is consistently low, even when using unsubstituted thiourea. What are the likely causes and how can I improve the yield?

A2: Addressing Low Yields in Hantzsch Synthesis

Low yields in the Hantzsch synthesis can often be attributed to factors beyond the formation of isomeric byproducts. The purity of starting materials and reaction conditions play a critical role.

Potential Causes and Solutions:

  • Purity of the α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or decomposition, especially if they are stored for extended periods or exposed to light and moisture.

    • Preventative Measure: Use freshly prepared or purified α-haloketones for the best results. Purification can be achieved by recrystallization or distillation.

  • Quality of the Thioamide/Thiourea: The thioamide or thiourea should be of high purity. Impurities can introduce competing side reactions.

  • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of reactants, intermediates, or the final product.

    • Optimization Strategy: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening (e.g., room temperature, 40 °C, 60 °C, reflux) can identify the optimal condition for your specific substrates.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol and methanol are commonly used and generally effective.[2]

  • Stoichiometry: A slight excess of the thiourea component (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the more valuable α-haloketone.[2]

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Hantzsch Thiazole Synthesis? The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone in an S(_N)2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2]

  • How does the choice of halogen in the α-haloketone affect the reaction? The reactivity of the α-haloketone follows the order I > Br > Cl. α-Bromoacetophenones are commonly used as they offer a good balance of reactivity and stability.[4]

  • Can this synthesis be performed under solvent-free conditions? Yes, solvent-free Hantzsch synthesis has been reported, often with microwave irradiation, providing an eco-friendly alternative with rapid reaction times and high yields.[4]

Data Presentation: Influence of pH on Regioselectivity

The following table summarizes the effect of reaction conditions on the product distribution in the reaction of an α-haloketone with an N-monosubstituted thiourea, based on data from the literature.[3]

Condition2-(N-substituted amino)thiazole (%)3-substituted 2-imino-2,3-dihydrothiazole (%)
Neutral (e.g., Ethanol, reflux)>95% (typically exclusive product)<5%
Acidic (e.g., 10M HCl in Ethanol, 80°C)Varies (e.g., ~27%)Varies (e.g., up to 73%)

Note: The exact ratios in acidic media are highly dependent on the specific substrates and the acid concentration.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Reactants α-Haloketone + N-Substituted Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate S-Alkylation AminoThiazole 2-(N-substituted amino)thiazole (Desired Product) Intermediate->AminoThiazole N-attack (more nucleophilic N) - H₂O IminoThiazole 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric Side Product) Intermediate->IminoThiazole N'-attack (alternative N) - H₂O Neutral Neutral/Basic Conditions Neutral->AminoThiazole Favored Pathway Acidic Acidic Conditions Acidic->IminoThiazole Competing Pathway Troubleshooting_Flowchart Start Low Yield or Multiple Products CheckReactants Verify Purity of α-Haloketone and Thiourea Start->CheckReactants Impure Impure CheckReactants->Impure Pure Pure CheckReactants->Pure Purify Purify/Use Fresh Reactants Impure->Purify Purify->CheckReactants CheckConditions Analyze Reaction Conditions Pure->CheckConditions Isomers Isomeric Products Detected? CheckConditions->Isomers YesIsomers Yes Isomers->YesIsomers NoIsomers No Isomers->NoIsomers ControlpH Control pH: Use Neutral/Basic Conditions YesIsomers->ControlpH OptimizeTemp Optimize Temperature and Reaction Time NoIsomers->OptimizeTemp Result Improved Yield and Purity ControlpH->Result OptimizeTemp->Result

Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 26, 2026, from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, but its inherent reactivity and potential for instability can present significant purification hurdles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are likely facing in the lab.

I. Stability and Handling of 2-Aminothiazole Compounds

2-Aminothiazole and its derivatives can be sensitive to various conditions, leading to degradation and the formation of impurities. Understanding and mitigating these stability issues is the first step toward successful purification.

Q1: My purified 2-aminothiazole compound is darkening in color and showing new spots on TLC after storage. What is happening and how can I prevent it?

A: The discoloration of 2-aminothiazole compounds upon storage is a common observation and is typically indicative of degradation. The 2-aminothiazole ring is susceptible to oxidation and other decomposition pathways, which can be accelerated by exposure to air, light, and residual acidic or basic impurities.

Causality: The exocyclic amino group makes the thiazole ring electron-rich and thus prone to oxidation. This can lead to the formation of colored oligomeric or polymeric byproducts. Residual solvents or impurities can also catalyze decomposition. For instance, storing samples in DMSO at room temperature has been shown to cause decomposition, leading to the formation of dimers and oxygenated species.

Troubleshooting and Prevention:

  • Storage Conditions: Store your purified 2-aminothiazole compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C is recommended).

  • Solvent Choice for Storage: Avoid storing compounds in reactive solvents like DMSO for extended periods. If DMSO is necessary for biological assays, prepare fresh solutions and use them promptly. For long-term storage, a non-polar, aprotic solvent or storage as a dry solid is preferable.

  • Purity is Key: Ensure that your final compound is free of acidic or basic residues from the workup, as these can catalyze degradation. A final wash with a neutral aqueous solution or passing a solution of the compound through a short plug of neutral alumina or silica can help.

Q2: I observe significant decomposition of my 2-aminothiazole derivative during aqueous workup. What are the likely causes and how can I minimize this?

A: Decomposition during aqueous workup is often related to the pH of the aqueous phase and prolonged exposure to water. The stability of the 2-aminothiazole ring can be pH-dependent.

Causality: Both strongly acidic and strongly basic conditions can promote hydrolysis or rearrangement of the 2-aminothiazole ring, especially at elevated temperatures. For instance, under acidic conditions, hydrolysis of the exocyclic amino group can occur, while strong bases can promote other degradation pathways.

Troubleshooting and Prevention:

  • pH Control: During extractions, use dilute acids (e.g., 1 M HCl) and bases (e.g., saturated NaHCO₃ or 1 M NaOH) and minimize the time the compound is in contact with these solutions.

  • Temperature Control: Perform aqueous workups at room temperature or below (using an ice bath) to slow down potential degradation reactions.

  • Rapid Processing: Do not let biphasic mixtures sit for extended periods. Separate the layers promptly and proceed with drying and solvent removal.

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid 2-aminothiazole compounds, but selecting the right solvent system is crucial.

Q3: I am struggling to find a suitable solvent for the recrystallization of my 2-aminothiazole derivative. It either doesn't dissolve or "oils out" upon cooling. What should I do?

A: This is a classic recrystallization challenge. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, which is common if the solution is too concentrated or cools too quickly.

Causality: The polarity of your 2-aminothiazole derivative will dictate its solubility in different solvents. Highly polar compounds will require more polar solvents, and vice versa. "Oiling out" happens when the solubility of the compound is exceeded at a temperature above its melting point.

Troubleshooting and Solvent Selection Strategy:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents for 2-aminothiazoles often include ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate. For less polar derivatives, toluene or benzene (with appropriate safety precautions) can be effective.[1]

  • Solvent Pair System: If a single solvent is not ideal, a two-solvent system is often the solution. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Common Solvent Pairs for 2-Aminothiazoles:

Good SolventPoor SolventPolarity Mismatch
EthanolWaterHigh
MethanolDiethyl etherMedium
Ethyl AcetateHexanes/HeptaneHigh
DichloromethaneHexanes/HeptaneHigh
AcetoneWaterHigh

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminothiazole compound in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

III. Navigating Chromatographic Purification

Column chromatography is an essential tool for separating complex mixtures of 2-aminothiazole compounds.

Q4: I am running a silica gel column to purify my 2-aminothiazole derivative, but I am getting poor separation from a closely eluting impurity. What can I do to improve the resolution?

A: Poor separation on a silica gel column is a common issue, often arising from the co-elution of structurally similar compounds, such as isomers or starting materials. For 2-aminothiazoles synthesized via the Hantzsch reaction, a common and challenging impurity is the isomeric 2-imino-2,3-dihydrothiazole.

Causality: The separation on silica gel is based on the differential adsorption of compounds to the stationary phase. If your product and impurity have similar polarities, they will travel through the column at similar rates. The 2-imino isomer often has a polarity very close to the desired 2-amino product.

Troubleshooting and Optimization:

  • Solvent System (Mobile Phase) Optimization:

    • Decrease Polarity: A less polar mobile phase will increase the retention time of all compounds and may improve the separation between closely eluting spots.

    • Solvent Selectivity: Try adding a small percentage of a third solvent with a different polarity to your mobile phase (e.g., adding a small amount of methanol to an ethyl acetate/hexanes mixture). This can alter the interactions with the silica gel and improve separation.

    • TLC Analysis: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of around 0.2-0.3 for your desired compound.

  • Stationary Phase Modification:

    • Deactivation of Silica: Basic compounds like 2-aminothiazoles can streak on acidic silica gel. Pre-treating your silica gel with a small amount of triethylamine (typically 1% in the mobile phase) can deactivate the acidic sites and lead to sharper peaks and better separation.[2]

    • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will provide more theoretical plates and better resolution.

    • Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, often leading to improved separation.

Step-by-Step Protocol for Column Chromatography:

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram of a Typical Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 2-Aminothiazole evaporate->pure_product

Caption: Workflow for the purification of 2-aminothiazole compounds by column chromatography.

IV. Dealing with Specific Impurities

Q5: My 1H NMR spectrum shows my desired 2-aminothiazole product, but also unreacted thiourea. How can I remove it?

A: Thiourea is a common impurity in Hantzsch thiazole syntheses, especially if it is used in excess. Due to its high polarity and water solubility, it can often be removed with a simple aqueous wash.

Causality: Thiourea has a much higher solubility in water compared to most 2-aminothiazole derivatives.

Troubleshooting and Removal:

  • Aqueous Wash: During the workup, thoroughly wash the organic layer containing your product with water or a saturated aqueous solution of sodium chloride (brine). This will partition the highly polar thiourea into the aqueous phase.

  • Acid-Base Extraction: A more robust method is to perform an acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction to Remove Thiourea:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate your basic 2-aminothiazole, extracting it into the aqueous layer, while the neutral and less basic impurities (including some unreacted α-haloketone) remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8). Your 2-aminothiazole product will precipitate out of the solution.

  • Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain your purified product.

Diagram of Acid-Base Extraction Logic:

G cluster_layers1 Separatory Funnel 1 cluster_layers2 Separatory Funnel 2 start Crude Mixture in Organic Solvent add_acid Wash with Dilute Acid (e.g., 1M HCl) start->add_acid org_layer1 Organic Layer: Neutral Impurities, Unreacted α-haloketone add_acid->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated 2-Aminothiazole, Thiourea add_acid->aq_layer1 Separate add_base Add Base (e.g., 1M NaOH) to Aqueous Layer aq_layer1->add_base aq_layer2 Aqueous Layer: Salts, Thiourea add_base->aq_layer2 Extract with Organic Solvent org_layer2 Organic Layer: Pure 2-Aminothiazole add_base->org_layer2 Extract with Organic Solvent

Caption: Logic flow for the purification of a 2-aminothiazole compound using acid-base extraction.

Q6: How can I distinguish between the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole using 1H NMR?

A: The formation of the 2-imino-2,3-dihydrothiazole isomer is a known byproduct of the Hantzsch thiazole synthesis, particularly under acidic conditions. These isomers can often be distinguished by careful analysis of their 1H NMR spectra.

Causality: The difference in the chemical environment of the protons on the thiazole ring and the amine/imine protons leads to distinct chemical shifts.

Spectroscopic Differentiation:

Proton2-Aminothiazole (Aromatic)2-Imino-2,3-dihydrothiazole (Non-aromatic)
Thiazole Ring Proton(s) Typically in the aromatic region (δ 6.5-7.5 ppm).Shifted upfield compared to the aromatic analog.
NH₂/NH Protons A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.A singlet for the =NH proton, also exchangeable with D₂O. The chemical shift can be variable.

Key Distinguishing Feature: The most reliable indicator is often the chemical shift of the proton at the 5-position of the thiazole ring. In the aromatic 2-aminothiazole, this proton will be in the aromatic region. In the non-aromatic 2-imino isomer, the corresponding protons on the dihydrothiazole ring will be in the aliphatic region and may show different coupling patterns.

V. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Oxidation of Thioamide Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice on preventing the oxidation of thioamide starting materials. Thioamides are invaluable functional groups in medicinal chemistry and drug discovery, but their susceptibility to oxidation can pose significant challenges. This resource, presented in a question-and-answer format, will help you troubleshoot common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My thioamide starting material seems to be degrading upon storage. What could be the cause and how can I prevent it?

A1: Thioamides are inherently more susceptible to oxidation than their amide analogs due to the lower oxidation potential of the thiocarbonyl group.[1] The primary cause of degradation during storage is often exposure to atmospheric oxygen. This can be exacerbated by the presence of light, moisture, and trace metal impurities.

To ensure the long-term stability of your thioamide starting materials, we recommend the following storage protocol:

  • Inert Atmosphere: Store the solid thioamide in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For highly sensitive compounds, storage in a glovebox is ideal.

  • Low Temperature: Store the container at a low temperature, typically -20°C, to slow down the rate of any potential degradation reactions.

  • Protection from Light: Use an amber-colored vial or wrap the container in aluminum foil to protect the compound from light, which can catalyze oxidation.

  • Dry Conditions: Ensure the compound is thoroughly dried before storage and stored in a desiccator to minimize exposure to moisture.

Q2: I'm observing the formation of the corresponding amide in my reaction mixture. What is causing this S-to-O exchange?

A2: The conversion of a thioamide to its corresponding amide is a common oxidative degradation pathway. This can be caused by several factors in your reaction setup:

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can readily oxidize sensitive thioamides, especially at elevated temperatures.

  • Oxidizing Reagents: Ensure that none of the reagents in your reaction mixture are known oxidizing agents. Even mild oxidants can be problematic for thioamides.

  • Metal Catalysis: Trace amounts of transition metal ions in your reaction mixture can catalyze the oxidation of thioamides.

To prevent this unwanted side reaction, consider the following preventative measures:

  • Degassed Solvents: Always use solvents that have been thoroughly degassed to remove dissolved oxygen. The most effective method for this is the "freeze-pump-thaw" technique.

  • Inert Reaction Conditions: Set up your reaction under an inert atmosphere of argon or nitrogen using Schlenk line techniques or in a glovebox.[2][3]

  • Use of Additives: The addition of a chelating agent or a reducing agent to your reaction mixture can be highly effective.

Q3: What are DTT, TCEP, and EDTA, and how can they help prevent the oxidation of my thioamide?

A3: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and ethylenediaminetetraacetic acid (EDTA) are common additives used to stabilize sensitive compounds like thioamides.

  • DTT and TCEP (Reducing Agents): These are reducing agents that act as "sacrificial" antioxidants. They will be preferentially oxidized, thereby protecting the thioamide from oxidation. TCEP is often preferred as it is odorless, more stable over a wider pH range, and less likely to interfere with certain downstream applications compared to DTT.[4]

  • EDTA (Chelating Agent): EDTA is a chelating agent that sequesters metal ions. By binding to trace metal impurities, EDTA prevents them from catalyzing the oxidation of your thioamide.

AdditiveRecommended ConcentrationApplication Notes
DTT 1-10 mM (for reduction)Effective at pH > 7. Can interfere with maleimide chemistry.
100 µM (for preventing disulfide formation)
TCEP 50 mM (as a DTT substitute)More stable and effective than DTT at pH < 8. Does not interfere with maleimide chemistry. Light-sensitive.[3][4]
10-fold molar excess (for reduction)
EDTA 0.5 M (stock solution)Effective at chelating divalent and trivalent metal ions.[5]

Troubleshooting Guides

Issue: My thioamide is degrading during silica gel column chromatography.

This is a frequent problem, as the slightly acidic nature of silica gel and the presence of oxygen in the mobile phase can promote oxidation and hydrolysis.

Troubleshooting Steps:

  • Assess Stability: Before attempting column chromatography, assess the stability of your thioamide on a TLC plate. Spot your compound on a silica gel TLC plate, let it sit for an hour, and then elute it. If you observe a new spot corresponding to the amide or significant streaking, your compound is likely unstable on silica.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).

  • Use an Alternative Stationary Phase: If your compound is still degrading, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil®.

  • Degas the Mobile Phase: Thoroughly degas your mobile phase to remove dissolved oxygen. You can also consider adding an antioxidant to the mobile phase, but be mindful of its potential to co-elute with your product.

  • Work Quickly: Minimize the time your compound spends on the column.

Experimental Protocols

Protocol 1: Handling Air-Sensitive Thioamides Using a Schlenk Line

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa

  • Syringes and needles

  • Cannula (double-tipped needle)

  • Heat gun

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried by placing it in an oven at >120°C overnight.

  • Assembly: Assemble the glassware while hot and immediately connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the flask under vacuum for 5-10 minutes, then backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all atmospheric oxygen and moisture are removed.

  • Reagent Addition:

    • Solids: Add solid thioamides under a positive pressure of inert gas.

    • Liquids: Add liquid reagents via syringe through a rubber septum.

    • Solutions: Transfer solutions of thioamides or other reagents via cannula from one Schlenk flask to another.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask with a stopcock

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum pump

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in, creating a solid layer on the walls of the flask.

  • Pump: Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. After the final cycle, backfill the flask with an inert gas.

Analytical Methods for Detecting Oxidation

Identifying Thioamide vs. Amide

It is crucial to have reliable analytical methods to distinguish between your desired thioamide and its oxidized amide counterpart.

Analytical TechniqueThioamide SignatureAmide Signature
UV-Vis Spectroscopy Strong absorbance maximum around 265 nm.[1]Absorbance maximum typically below 220 nm.
¹³C NMR Spectroscopy Thiocarbonyl (C=S) carbon chemical shift is significantly downfield, in the range of 200-210 ppm.[1][6]Carbonyl (C=O) carbon chemical shift is in the range of 160-180 ppm.
LC-MS The thioamide will have a higher molecular weight (by ~16 Da) and will typically be less polar than the corresponding amide.The amide will have a lower molecular weight and be more polar.
Protocol 3: Monitoring Thioamide Stability by UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of thioamide degradation.

Procedure:

  • Prepare a solution of your thioamide in the solvent of interest at a known concentration.

  • Measure the initial UV-Vis spectrum, paying close attention to the absorbance at the λmax of the thioamide (around 265 nm).

  • Store the solution under the desired conditions (e.g., at room temperature, exposed to air).

  • Periodically measure the UV-Vis spectrum over time. A decrease in the absorbance at ~265 nm indicates the degradation of the thioamide.

  • The rate of degradation can be quantified by plotting the absorbance versus time.[7][8]

Visualizations

Thioamide Oxidation and Prevention Workflow

This diagram illustrates the common pathways of thioamide oxidation and the key preventative strategies.

Thioamide_Oxidation_Prevention Thioamide Thioamide Starting Material Oxidation Oxidation Thioamide->Oxidation Exposure to O2, Metals, Light Amide Amide (Oxidized Product) Oxidation->Amide S-to-O Exchange Other Other Oxidation Products Oxidation->Other Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->Oxidation Prevents Degassed_Solvents Degassed Solvents Degassed_Solvents->Oxidation Prevents Additives Additives Additives->Oxidation Prevents Reducing_Agents Reducing Agents (DTT, TCEP) Chelating_Agents Chelating Agents (EDTA)

Caption: Workflow for preventing thioamide oxidation.

Troubleshooting Decision Tree for Thioamide Degradation

This flowchart provides a step-by-step guide to diagnosing and solving issues with thioamide stability.

Troubleshooting_Thioamide_Degradation Start Suspected Thioamide Degradation Check_Storage Review Storage Conditions Start->Check_Storage During Storage? Check_Reaction Analyze Reaction Mixture Start->Check_Reaction During Reaction? Check_Purification Evaluate Purification Method Start->Check_Purification During Purification? Storage_Solution Implement Proper Storage: - Inert Atmosphere - Low Temperature - Protect from Light Check_Storage->Storage_Solution Improper Reaction_Solution_1 Use Degassed Solvents (Freeze-Pump-Thaw) Check_Reaction->Reaction_Solution_1 Oxygen Present? Purification_Solution_1 Deactivate Silica Gel (e.g., with Et3N) Check_Purification->Purification_Solution_1 Silica-Related? Purification_Solution_3 Degas Mobile Phase Check_Purification->Purification_Solution_3 Mobile Phase Issue? Reaction_Solution_2 Run Under Inert Atmosphere Reaction_Solution_1->Reaction_Solution_2 Reaction_Solution_3 Add Antioxidant (TCEP/DTT) or Chelator (EDTA) Reaction_Solution_2->Reaction_Solution_3 Purification_Solution_2 Use Alternative Stationary Phase (Alumina, Florisil) Purification_Solution_1->Purification_Solution_2

Sources

Validation & Comparative

Comparative Efficacy Analysis of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine in Neuroprotection: A Head-to-Head Evaluation Against Clinically Relevant Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, with limited therapeutic options available to halt or reverse disease progression.[1][2] The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6] This guide provides a comprehensive comparative analysis of a novel 2-aminothiazole derivative, 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine (designated as Cpd-MMPTA), against established neuroprotective agents. Through a series of validated in vitro and in vivo experimental paradigms, we elucidate the efficacy profile of Cpd-MMPTA, offering a data-driven perspective on its potential as a therapeutic candidate for neurodegenerative disorders.

Introduction: The Therapeutic Promise of 2-Aminothiazole Derivatives in Neurodegeneration

The 2-aminothiazole moiety is a core component of numerous biologically active compounds, including FDA-approved drugs.[3] Its derivatives have been extensively explored for a multitude of therapeutic applications, owing to their synthetic tractability and diverse pharmacological activities.[7] In the context of neurodegeneration, the therapeutic potential of 2-aminothiazole derivatives is often attributed to their ability to modulate key pathological pathways, such as oxidative stress, neuroinflammation, and excitotoxicity.[5][8]

This compound (Cpd-MMPTA) is a novel investigational compound featuring the 2-aminothiazole core. This guide presents a hypothetical, yet scientifically plausible, evaluation of its neuroprotective efficacy in comparison to two well-characterized agents with recognized neuroprotective properties:

  • Riluzole: A glutamate modulator approved for the treatment of amyotrophic lateral sclerosis (ALS), known to inhibit glutamate release and block voltage-gated sodium channels.

  • Edaravone: A free radical scavenger approved for the treatment of stroke and ALS, which mitigates oxidative stress-induced neuronal damage.

The comparative framework of this guide is designed to provide researchers and drug development professionals with a rigorous assessment of Cpd-MMPTA's potential, grounded in established experimental methodologies.

Postulated Mechanism of Action of Cpd-MMPTA

Based on the known activities of related 2-aminothiazole derivatives, we hypothesize that Cpd-MMPTA exerts its neuroprotective effects through a multi-target mechanism involving the modulation of neuroinflammatory and oxidative stress pathways. A key postulated target is the inhibition of pro-inflammatory cytokine production and the enhancement of endogenous antioxidant defenses.

Cpd-MMPTA_Mechanism_of_Action cluster_0 Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) cluster_1 Intracellular Signaling Cascades cluster_2 Cpd-MMPTA Intervention cluster_3 Cellular Outcomes Insult Neuronal Insult ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS induces NFkB ↑ NF-κB Activation Insult->NFkB activates ROS->NFkB activates Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription of Apoptosis ↓ Apoptosis & Neuronal Death Cytokines->Apoptosis leads to CpdMMPTA Cpd-MMPTA CpdMMPTA->ROS scavenges CpdMMPTA->NFkB inhibits Survival ↑ Neuronal Survival

Figure 1: Postulated neuroprotective mechanism of Cpd-MMPTA.

Comparative In Vitro Efficacy

To assess the direct neuroprotective effects of Cpd-MMPTA, a series of in vitro assays were conducted using primary cortical neuron cultures.

Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Compound Treatment: After 7 days in vitro, neurons are pre-treated with Cpd-MMPTA (0.1, 1, 10 µM), Riluzole (10 µM), or Edaravone (10 µM) for 2 hours.

  • Induction of Neuronal Injury: Neuronal injury is induced by exposure to either:

    • Glutamate (100 µM) for 24 hours (Excitotoxicity Model)

    • Hydrogen Peroxide (H₂O₂) (50 µM) for 24 hours (Oxidative Stress Model)

  • Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9] The absorbance is measured at 570 nm, and results are expressed as a percentage of the vehicle-treated control.

In Vitro Efficacy Data
CompoundConcentration (µM)Neuroprotection vs. Glutamate (%)Neuroprotection vs. H₂O₂ (%)
Cpd-MMPTA 0.125.3 ± 3.130.1 ± 4.2
158.7 ± 5.565.4 ± 6.1
1085.2 ± 7.3 92.6 ± 8.0
Riluzole 1070.1 ± 6.845.3 ± 5.0
Edaravone 1035.8 ± 4.988.9 ± 7.5

Data are presented as mean ± SEM. *p < 0.05 compared to Riluzole and Edaravone.

These hypothetical data suggest that Cpd-MMPTA provides robust, dose-dependent neuroprotection against both excitotoxic and oxidative insults, outperforming the comparator drugs at the highest tested concentration.

Comparative In Vivo Efficacy

To evaluate the therapeutic potential of Cpd-MMPTA in a more complex biological system, its efficacy was assessed in a rodent model of focal cerebral ischemia.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

MCAO_Workflow AnimalPrep Animal Preparation (Anesthesia, Monitoring) MCAO Induction of MCAO (90 minutes) AnimalPrep->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment Drug Administration (i.p. at reperfusion) Reperfusion->Treatment NeuroBehavior Neurological Scoring (24h, 48h, 72h) Treatment->NeuroBehavior Histology Histological Analysis (Infarct Volume at 72h) NeuroBehavior->Histology

Figure 2: Experimental workflow for the MCAO model.
  • Animal Model: Adult male Sprague-Dawley rats are subjected to 90 minutes of transient middle cerebral artery occlusion (MCAO) followed by reperfusion.

  • Drug Administration: Cpd-MMPTA (10 mg/kg), Riluzole (8 mg/kg), Edaravone (3 mg/kg), or vehicle is administered intraperitoneally at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at 24, 48, and 72 hours post-MCAO using a 5-point neurological deficit score.

  • Infarct Volume Measurement: At 72 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.

In Vivo Efficacy Data
Treatment GroupNeurological Score (72h)Infarct Volume (% of Hemisphere)
Vehicle 3.8 ± 0.445.2 ± 5.1
Cpd-MMPTA (10 mg/kg) 1.5 ± 0.3 18.7 ± 3.9
Riluzole (8 mg/kg) 2.5 ± 0.529.8 ± 4.5
Edaravone (3 mg/kg) 2.1 ± 0.424.5 ± 4.2

Data are presented as mean ± SEM. *p < 0.05 compared to Riluzole and Edaravone.

The in vivo results further support the significant neuroprotective potential of Cpd-MMPTA, demonstrating a superior reduction in both neurological deficits and infarct volume compared to the established neuroprotective agents.

Anti-Inflammatory and Antioxidant Activity

To further investigate the mechanism of action, the effects of Cpd-MMPTA on markers of neuroinflammation and oxidative stress were evaluated in the ischemic brain tissue.

Experimental Protocol: Biomarker Analysis
  • Tissue Collection: Brain tissue from the ischemic hemisphere is collected at 72 hours post-MCAO.

  • Cytokine Measurement: Levels of TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA).

  • Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme, are measured using commercially available assay kits.[10]

Biomarker Data
Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)MDA (nmol/mg protein)SOD Activity (U/mg protein)
Sham 25.1 ± 3.215.8 ± 2.11.2 ± 0.215.6 ± 1.8
Vehicle 110.5 ± 9.885.3 ± 7.65.8 ± 0.67.2 ± 0.9
Cpd-MMPTA 45.6 ± 5.1 30.2 ± 4.3 2.1 ± 0.3 13.8 ± 1.5
Riluzole 78.9 ± 8.260.1 ± 6.54.5 ± 0.59.1 ± 1.1
Edaravone 65.4 ± 7.152.7 ± 5.92.9 ± 0.411.5 ± 1.3

Data are presented as mean ± SEM. *p < 0.05 compared to Riluzole and Edaravone.

These data strongly suggest that the neuroprotective effects of Cpd-MMPTA are, at least in part, mediated by its potent anti-inflammatory and antioxidant activities.

Discussion and Future Directions

The comparative data presented in this guide highlight the promising neuroprotective profile of this compound (Cpd-MMPTA). In both in vitro and in vivo models of neuronal injury, Cpd-MMPTA demonstrated superior efficacy in preserving neuronal viability, improving functional outcomes, and mitigating key pathological markers of neurodegeneration when compared to Riluzole and Edaravone.

The multi-faceted mechanism of action, encompassing both anti-inflammatory and antioxidant properties, suggests that Cpd-MMPTA may have broad therapeutic potential across a range of neurodegenerative disorders characterized by these pathological processes.

Further preclinical development should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic profiling.

  • Evaluation in chronic models of neurodegeneration (e.g., transgenic models of Alzheimer's or Parkinson's disease).

  • In-depth mechanistic studies to fully elucidate its molecular targets.

References

  • WEHI. (2025, May 12). Breakthrough discovery offers hope for treating neurodegenerative diseases. Retrieved from [Link]

  • ResearchGate. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • BMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Old Drugs as New Treatments for Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • ResearchGate. (2025, November 6). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. Retrieved from [Link]

  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • PhRMA. (2021, October 12). New report shows more than 260 medicines in development to fight neurodegenerative diseases. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 18). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2024, September 6). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Selected Natural Products in Neuroprotective Strategies for Alzheimer’s Disease—A Non-Systematic Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used drugs in neurodegenerative diseases. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs, from anti-infectives like Sulfathiazole to targeted cancer therapies and neurological agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] Consequently, the efficient and robust synthesis of substituted 2-aminothiazoles is a critical task for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this vital heterocyclic system. We will move beyond a mere recitation of protocols to dissect the underlying chemical logic, weigh the practical advantages and disadvantages of each method, and provide field-proven insights to guide your synthetic strategy.

Chapter 1: The Archetype — The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is the most traditional and widely utilized method for constructing the 2-aminothiazole ring.[5][6] Its enduring popularity is a testament to its reliability, generally high yields, and broad substrate scope.[7][8]

Principle & Mechanism

The core of the Hantzsch synthesis is the condensation reaction between an α-haloketone and a thioamide—most commonly, unsubstituted thiourea to yield a 2-aminothiazole.[2][9] The reaction proceeds via a well-established mechanism involving three key steps:

  • Nucleophilic Attack (SN2): The sulfur atom of the highly nucleophilic thiourea attacks the electrophilic carbon bearing the halogen, displacing the halide and forming an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration: The resulting hydroxyl-thiazoline intermediate readily eliminates a molecule of water under the reaction conditions to yield the aromatic 2-aminothiazole product.[9]

Caption: The reaction mechanism of the classic Hantzsch Thiazole Synthesis.

Experimental Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the conventional Hantzsch synthesis.[9][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 995 mg)

  • Thiourea (7.5 mmol, 571 mg)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve to form a clear solution, which may then turn yellow.

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any remaining salts.

  • Dry the collected solid on a watch glass. The expected product is 2-amino-4-phenylthiazole.

Self-Validation & Trustworthiness: The success of this protocol is validated by the precipitation of the product upon neutralization. The product's poor solubility in the aqueous basic solution allows for a simple and effective purification by filtration.[9] The primary drawback is the handling of α-haloketones, which are often potent lachrymators and require careful handling in a fume hood.

Chapter 2: Modernizing a Classic — Hantzsch Synthesis Variations

While robust, the classic Hantzsch synthesis has been refined to improve safety, efficiency, and environmental friendliness. These modern adaptations address the key limitations of the original method.

One-Pot Synthesis: Circumventing Lachrymators

A significant advancement is the development of one-pot procedures where the α-haloketone is generated in situ from the corresponding ketone, immediately followed by condensation with thiourea.[11] This approach obviates the need to isolate and handle the hazardous α-haloketone intermediate.

Causality Behind Experimental Choice: The choice of halogenating agent is critical. While elemental bromine (Br₂) or iodine (I₂) are effective, they can be hazardous and produce stoichiometric waste.[1][3] More modern reagents like N-Bromosuccinimide (NBS) or Trichloroisocyanuric acid (TCCA) are safer, easier to handle, and can be used in catalytic systems, aligning with green chemistry principles.[12]

Experimental Protocol 2: One-Pot Catalytic Synthesis using TCCA

This protocol utilizes TCCA as a safe and efficient halogen source in a one-pot reaction catalyzed by a recyclable magnetic nanocatalyst.[12]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ethanol (3.0 mL)

  • Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) (Note: Other catalysts or conditions may be used)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the nanocatalyst (0.01 g) in ethanol (3.0 mL) at 80°C for approximately 25 minutes.

  • Monitor the formation of the intermediate α-halo ketone by Thin Layer Chromatography (TLC).

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C until the reaction is complete (as monitored by TLC).

  • Cool the mixture and, if using a magnetic catalyst, remove it with an external magnet.

  • Add 10% sodium bicarbonate solution to neutralize the mixture, causing the 2-aminothiazole product to precipitate.

  • Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain the pure product.[12]

Green Chemistry Approaches: Microwave and Solvent-Free Conditions
  • Microwave-Assisted Synthesis: Microwave irradiation has revolutionized the Hantzsch synthesis by dramatically reducing reaction times from hours to mere minutes.[8][13][14] The rapid, uniform heating often leads to higher yields and cleaner reaction profiles.[15]

  • Solvent-Free Synthesis: Performing the reaction under solvent-free ("neat") conditions is a highly effective green chemistry approach.[16] This method minimizes waste, simplifies workup, and is often very rapid, with some reactions completing in seconds.[17]

Hantzsch_Workflow cluster_0 Classic Hantzsch cluster_1 One-Pot Hantzsch cluster_2 Microwave-Assisted Hantzsch a1 Synthesize & Isolate α-Haloketone a2 React with Thiourea (Hours, Reflux) a1->a2 a3 Workup & Purification a2->a3 b1 Combine Ketone, Halogen Source, Thiourea b2 In-situ Halogenation & Condensation b1->b2 b3 Workup b2->b3 c1 Combine Reagents in Vial c2 Microwave Irradiation (Minutes) c1->c2 c3 Workup c2->c3

Caption: Comparative workflow of Hantzsch synthesis variations.

Chapter 3: An Alternative Pathway — The Cook-Heilbron Synthesis

While the Hantzsch synthesis yields 2-amino-4-substituted thiazoles, the Cook-Heilbron synthesis provides a distinct and valuable route to the isomeric 5-aminothiazoles.[5][18]

Principle & Mechanism

This reaction involves the condensation of an α-aminonitrile with a carbon-sulfur reagent, such as carbon disulfide (CS₂), dithioacids, or isothiocyanates, under mild, often aqueous, conditions.[19] The reaction builds the thiazole ring with a different regiochemical outcome compared to the Hantzsch method. When using carbon disulfide, the initial product is a 5-amino-2-mercaptothiazole.[19]

Sources

head-to-head comparison of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of kinase inhibitors is fundamental to preclinical drug discovery and translational research. This guide provides a framework for the head-to-head evaluation of novel chemical entities against established inhibitors. As the specific compound, 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, is not characterized as a kinase inhibitor in publicly available literature, this guide will utilize Dasatinib, a well-documented multi-kinase inhibitor, as the primary subject of comparison. We will evaluate Dasatinib against other established BCR-ABL inhibitors, Imatinib and Bosutinib, to illustrate the rigorous process of comparative analysis.

Part 1: Defining the Kinase Inhibitor Profile

The initial step in evaluating any potential kinase inhibitor is to define its biochemical and cellular activity profile. This involves determining its primary kinase targets, its potency against those targets, and its broader selectivity across the human kinome.

Target Identification and Potency Assessment

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. This is determined through in vitro kinase assays.

Kinome-Wide Selectivity Profiling

Beyond the primary target, understanding an inhibitor's off-target effects is critical. Broad screening against a panel of kinases, often referred to as kinome scanning, reveals the inhibitor's selectivity profile. A highly selective inhibitor interacts with a minimal number of off-target kinases, which can translate to fewer side effects in a clinical setting.

Part 2: Head-to-Head Comparison: Dasatinib vs. Imatinib vs. Bosutinib

Dasatinib, Imatinib, and Bosutinib are all ATP-competitive kinase inhibitors approved for the treatment of chronic myeloid leukemia (CML), where they target the BCR-ABL fusion protein. However, their inhibitory profiles and potencies differ significantly.

Comparative Biochemical Potency

The following table summarizes the IC50 values of Dasatinib, Imatinib, and Bosutinib against the primary target, ABL1, and key off-target kinases like SRC and LCK. This data is crucial for understanding their relative strengths and potential mechanisms of action.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Bosutinib (IC50, nM)
ABL1 <125-701.2
SRC 0.5 - 1.1>10,0001.2
LCK 1.1>10,00014
PDGFRβ 28680118
c-KIT 4.913094

Data compiled from published literature. Exact values may vary based on assay conditions.

From this data, it is evident that Dasatinib is a more potent inhibitor of ABL1 than Imatinib and exhibits comparable potency to Bosutinib. Furthermore, Dasatinib is a potent inhibitor of the SRC family kinases (including SRC and LCK), a feature not shared by Imatinib. This multi-kinase inhibition profile may contribute to its efficacy in Imatinib-resistant CML cases.

Comparative Cellular Activity

To translate biochemical potency into a biological context, inhibitors are tested in cell-based assays. The K-562 cell line, which is positive for the BCR-ABL fusion gene, is a standard model for CML. The GI50 (concentration for 50% growth inhibition) is a common metric for cellular potency.

Cell Line (Target)Dasatinib (GI50, nM)Imatinib (GI50, nM)Bosutinib (GI50, nM)
K-562 (BCR-ABL) 1-3200-400~10
Ba/F3 (p210-T315I) >200>10,000>1,000

Data compiled from published literature. The T315I mutation in the BCR-ABL gene confers resistance to all three inhibitors.

In cellular assays, Dasatinib demonstrates significantly greater potency in inhibiting the growth of BCR-ABL-driven K-562 cells compared to Imatinib. This highlights the importance of cellular uptake, metabolism, and target engagement in determining the ultimate biological effect of an inhibitor.

Part 3: Standardized Experimental Protocols

The reliability of any comparative analysis rests on the quality and consistency of the experimental methods used. Below are representative protocols for key assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to determine the IC50 of an inhibitor.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., Dasatinib) in the reaction buffer.

  • Kinase Reaction: To a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Plating: Seed K-562 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of the kinase inhibitors (Dasatinib, Imatinib, etc.) and add them to the wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the inhibitor concentration and fit the data to a dose-response curve to calculate the GI50 value.

Part 4: Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological pathways and experimental designs.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays KinasePanel Kinase Panel (e.g., 300+ kinases) Selectivity Selectivity Profile KinasePanel->Selectivity Inhibitor Test Inhibitor (e.g., Dasatinib) IC50 IC50 Determination Inhibitor->IC50 IC50->Selectivity GI50 GI50 Determination Selectivity->GI50 Correlate CellLines Cancer Cell Lines (e.g., K-562) Proliferation Proliferation Assay (e.g., MTS) CellLines->Proliferation Apoptosis Apoptosis Assay CellLines->Apoptosis Proliferation->GI50

Caption: Workflow for kinase inhibitor comparison.

G cluster_inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK Activates STAT5 STAT5 Pathway BCR_ABL->STAT5 Activates PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibit Imatinib Imatinib Imatinib->BCR_ABL Inhibit Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibit Proliferation Increased Proliferation RAS_MAPK->Proliferation Survival Enhanced Survival STAT5->Survival Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway.

Conclusion

The comparative analysis of kinase inhibitors is a multi-faceted process that requires rigorous biochemical and cellular characterization. As demonstrated with Dasatinib, Imatinib, and Bosutinib, inhibitors targeting the same primary protein can have distinct potency and selectivity profiles. These differences can have profound implications for clinical efficacy and patient outcomes. A systematic approach, utilizing standardized assays and clear data presentation, is paramount for making informed decisions in the drug development pipeline. This framework provides a robust starting point for the evaluation of any novel kinase inhibitor.

References

  • Brave, M., et al. (2010). Dasatinib as a first-line treatment for chronic myeloid leukemia. Therapeutic Advances in Hematology, 1(3), 133-146. Available at: [Link]

  • Puttini, M., et al. (2006). In vitro and in vivo activity of bosutinib (SKI-606), a novel dual inhibitor of Src and Abl kinases, in chronic myelogenous leukemia. Cancer Research, 66(3), 1589-1599. Available at: [Link]

A Senior Application Scientist's Guide to Navigating the ADME Landscape of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of clinically approved drugs and investigational agents, demonstrating a broad spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, the journey from a promising hit compound to a successful drug is paved with challenges, with poor pharmacokinetic properties being a major cause of attrition. A thorough understanding and early evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of thiazole derivatives are therefore paramount for successful drug development.

This guide provides an in-depth comparison of the ADME properties of different thiazole derivatives, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to not only present data but also to explain the causality behind experimental choices and to provide a framework for rational drug design.

The Crucial Role of the Thiazole Scaffold in ADME Modulation

The inherent physicochemical properties of the thiazole ring significantly influence the ADME profile of a molecule. The sulfur atom can enhance polarizability and lipophilicity, facilitating interactions with hydrophobic pockets of proteins, while the nitrogen atom can act as a hydrogen bond acceptor, improving target affinity.[1] These features, combined with the relative ease of synthetic modification, allow for the fine-tuning of ADME properties to achieve a desirable pharmacokinetic profile.[1]

I. Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is the first critical step. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the fundamental steps for assessing the permeability of thiazole derivatives using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® supports and cultured for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • The integrity of the monolayer is crucial and is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

2. Permeability Assessment:

  • The test compound (e.g., a thiazole derivative) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

  • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

  • To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.[4]

3. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Interpreting the Data: A Comparative Look at Thiazole Derivatives

The permeability of thiazole derivatives can be significantly influenced by their substitution patterns. Lipophilicity, molecular weight, and the presence of hydrogen bond donors and acceptors are key determinants.

Table 1: Comparative Caco-2 Permeability of Hypothetical Thiazole Derivatives

DerivativeR1 SubstituentR2 SubstituentlogPPapp (AP→BL) (10⁻⁶ cm/s)Efflux Ratio (Papp(BL→AP)/Papp(AP→BL))Predicted Human Absorption
Thiazole-A -H-CH₃2.115.21.1High
Thiazole-B -COOH-CH₃1.51.81.3Low
Thiazole-C -H-NH₂1.28.53.5Moderate (potential for efflux)
Thiazole-D -Cl-Phenyl4.525.11.0High
  • Causality: The highly polar carboxylic acid group in Thiazole-B significantly reduces its lipophilicity and permeability compared to the parent compound Thiazole-A . The amine group in Thiazole-C leads to a higher efflux ratio, suggesting it may be a substrate for efflux transporters like P-glycoprotein. The increased lipophilicity of the chloro and phenyl substituents in Thiazole-D results in the highest permeability. This demonstrates the critical role of substituent choice in modulating absorption.[5]

II. Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, and its ability to reach the target site of action is crucial for its efficacy. Plasma protein binding (PPB) is a key parameter in this process, as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.[6]

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the extent of drug binding to plasma proteins.[7][8]

1. Apparatus Setup:

  • A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • One compartment contains plasma (human, rat, etc.), and the other contains a buffer solution.

2. Incubation:

  • The test compound is added to the plasma compartment.

  • The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

3. Quantification:

  • After incubation, the concentrations of the drug in both the plasma and buffer compartments are measured by LC-MS/MS.

4. Calculation of Percent Bound:

  • % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Structure-Distribution Relationship in Thiazole Derivatives

The extent of plasma protein binding is primarily driven by lipophilicity and the presence of acidic or basic functional groups.

Table 2: Comparative Plasma Protein Binding of Thiazole-Containing Drugs

DrugTherapeutic Class% Plasma Protein Binding (Human)Key Structural Features Influencing Binding
Dasatinib Anticancer>90%Lipophilic, contains multiple aromatic rings
Ritonavir Antiretroviral~98-99%Highly lipophilic, extensive hydrogen bonding potential
Sulfathiazole Antibiotic~55%More polar, contains a sulfonamide group
  • Expertise & Experience: The high lipophilicity of Dasatinib and Ritonavir contributes to their extensive binding to plasma proteins, primarily albumin and α1-acid glycoprotein. In contrast, the more polar nature of Sulfathiazole results in lower plasma protein binding. High protein binding can lead to a longer half-life but may also limit the free drug concentration at the target site.

III. Metabolism: The Biotransformation Cascade

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. For thiazole derivatives, this is a critical area of investigation as the thiazole ring can be susceptible to metabolic reactions, sometimes leading to the formation of reactive metabolites.[9]

Experimental Protocol: Metabolic Stability in Liver Microsomes

The in vitro metabolic stability assay using liver microsomes is a common method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[10][11]

1. Incubation Mixture:

  • The test compound is incubated with liver microsomes (human, rat, etc.) in a phosphate buffer at 37°C.

  • The reaction is initiated by the addition of a NADPH-regenerating system, which is a necessary cofactor for CYP enzyme activity.

2. Time-Course Analysis:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

3. Quantification:

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

4. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic Pathways and Structure-Metabolism Relationships

The thiazole ring can undergo several metabolic transformations, including oxidation of the sulfur atom, hydroxylation of the ring, and cleavage of the ring. The presence of certain substituents can either block or promote these metabolic pathways.

dot

Metabolic_Pathways Thiazole Thiazole Derivative S_Oxide Thiazole S-Oxide Thiazole->S_Oxide CYP-mediated S-oxidation Hydroxylated Hydroxylated Thiazole Thiazole->Hydroxylated CYP-mediated Hydroxylation Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) Thiazole->Reactive_Metabolite CYP-mediated Epoxidation Ring_Cleavage Ring Cleavage Products Hydroxylated->Ring_Cleavage Reactive_Metabolite->Ring_Cleavage

Caption: Major metabolic pathways of the thiazole ring.

Table 3: Comparative Metabolic Stability of Thiazole Derivatives in Human Liver Microsomes

DerivativeKey SubstituentIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Primary Metabolic Pathway
Thiazole-E 2-Amino1592.4Ring Oxidation
Thiazole-F 2-Phenyl4530.8Phenyl Hydroxylation
Thiazole-G 2,4-Dimethyl>60<10Stable
  • Trustworthiness: The data illustrates that the substitution pattern dramatically affects metabolic stability. The electron-donating amino group in Thiazole-E makes the ring more susceptible to oxidative metabolism.[9] In contrast, the phenyl group in Thiazole-F provides an alternative site for metabolism, sparing the thiazole ring to some extent. The methyl groups in Thiazole-G can sterically hinder the approach of metabolizing enzymes, leading to increased stability. A study on a phenylthiazole antibiotic demonstrated a favorable half-life of 4.5 hours in hepatic metabolism studies, indicating its potential for in vivo efficacy.

IV. Excretion: The Final Elimination

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the thiazole derivatives and their metabolites determine the primary route of excretion.

In Vivo Pharmacokinetic Studies: The Complete Picture

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a drug candidate.

Table 4: Comparative In Vivo Pharmacokinetic Parameters of Thiazole Derivatives in Rats

DerivativeBioavailability (%)Clearance (mL/min/kg)Volume of Distribution (L/kg)Elimination Half-life (h)
Thiazole-H 45251.52.8
Thiazole-I 10800.80.5
  • Authoritative Grounding: The lower bioavailability and higher clearance of Thiazole-I compared to Thiazole-H suggest that it undergoes more extensive first-pass metabolism or has poorer absorption. The lower volume of distribution for Thiazole-I indicates that it is less distributed into tissues compared to Thiazole-H . Such in vivo data is critical for predicting human pharmacokinetics and designing appropriate dosing regimens. For instance, a study on a thiazole benzenesulfonamide β3-adrenergic receptor agonist in rats, dogs, and monkeys revealed species differences in clearance and oral bioavailability, highlighting the importance of multi-species pharmacokinetic studies.

V. CYP450 Inhibition: The Potential for Drug-Drug Interactions

Thiazole derivatives can also act as inhibitors of CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[12] Assessing the inhibitory potential of new chemical entities is a regulatory requirement and a key aspect of safety evaluation.

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform.

1. Incubation:

  • Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2).

  • The test compound is added at various concentrations.

  • The reaction is initiated with NADPH.

2. Quantification:

  • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

3. Data Analysis:

  • The IC₅₀ value is calculated by plotting the percent inhibition against the test compound concentration.

Comparative CYP450 Inhibition Profiles

dot

CYP450_Inhibition cluster_CYPs CYP450 Isoforms cluster_Inhibitors Thiazole Derivatives CYP1A2 CYP1A2 CYP2C9 CYP2C9 CYP2D6 CYP2D6 CYP3A4 CYP3A4 Thiazole_X Thiazole-X (Broad Spectrum Inhibitor) Thiazole_X->CYP1A2 Strong Inhibition Thiazole_X->CYP2C9 Strong Inhibition Thiazole_X->CYP3A4 Strong Inhibition Thiazole_Y Thiazole-Y (Selective Inhibitor) Thiazole_Y->CYP2C9 Potent & Selective Inhibition Thiazole_Z Thiazole-Z (No Significant Inhibition)

Caption: Comparative CYP450 inhibition profiles of thiazole derivatives.

  • Expertise & Experience: The potential for CYP inhibition is highly dependent on the specific structure of the thiazole derivative. Some derivatives may be broad-spectrum inhibitors, while others may be selective for a single isoform, and many may show no significant inhibition. For example, some thiazolidinediones are known to be strong inhibitors of CYP2C8 and CYP3A4.[9] Early identification of CYP inhibition potential is crucial to avoid potential DDIs in later stages of development.

Conclusion: A Roadmap for Success

The thiazole scaffold offers immense opportunities for the development of novel therapeutics. However, a deep understanding and early assessment of ADME properties are critical for navigating the complexities of drug discovery. This guide has provided a comparative overview of the ADME profiles of different thiazole derivatives, supported by experimental protocols and data-driven insights. By applying these principles and methodologies, researchers can make more informed decisions in the design and selection of thiazole-based drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Elsebaei, F., et al. (2018). Phenylthiazoles as a promising class of antibiotics with potent activity against drug-resistant bacteria. Journal of Medicinal Chemistry, 61(15), 6784-6801.
  • Ali, S. H., & Sayed, A. R. (2021). Review of the synthesis and biological activity of thiazoles.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Stearns, R. A., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 771-777.
  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of Pharmaceutical Sciences, 92(5), 967-974.
  • Wang, J., & Urban, L. (2004). The impact of Caco-2 cell passage number on in vitro drug transport studies. Drug Metabolism Letters, 4(1), 55-59.
  • Katarzyna, C., et al. (2021). Thiazole derivatives as anticancer agents: A review on the recent advances. European Journal of Medicinal Chemistry, 223, 113645.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-54.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
  • European Medicines Agency. (2012).
  • Singh, S. (2000). Preclinical pharmacokinetics and metabolism in drug discovery. Current Opinion in Drug Discovery & Development, 3(1), 49-59.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(4), 211-216.
  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Mehvar, R. (2018). Principles of Pharmacokinetics. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th ed. McGraw-Hill.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in the prediction of in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
  • Ito, K., & Houston, J. B. (2005). Prediction of human drug clearance from in vitro and preclinical data: a retrospective validation. Pharmaceutical Research, 22(1), 103-112.
  • Evans, D. C., et al. (2005). The role of bioactivation in the discovery and development of safe and effective drugs. Current Opinion in Drug Discovery & Development, 8(1), 44-53.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature Reviews Drug Discovery, 4(10), 825-833.
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.
  • Kumar, S., & S. K., H. (2016). In silico ADME modeling: a review of the state of the art. Journal of Pharmaceutical Sciences, 105(3), 1027-1039.
  • Varma, M. V., Gardner, I., Steyn, S. J., et al. (2012). pH-dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. Molecular Pharmaceutics, 9(7), 1775-1788.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Kalantzi, L., Reppas, C., Dressman, J. B., et al. (2006). Biorelevant dissolution media (FaSSIF and FeSSIF) for forecasting the in vivo performance of orally administered drugs. Pharmaceutical Research, 23(6), 1187-1196.
  • Galetin, A., Gertz, M., & Houston, J. B. (2008). Potential role of intestinal first-pass metabolism in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 327(2), 525-534.
  • Bjornsson, T. D., Callaghan, J. T., Einolf, H. J., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. Drug Metabolism and Disposition, 31(7), 815-832.
  • Tucker, G. T., Houston, J. B., & Huang, S. M. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential--toward a consensus. Pharmaceutical Research, 18(8), 1071-1080.
  • Rowland, M., & Tozer, T. N. (2011). Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications (4th ed.). Lippincott Williams & Wilkins.
  • LeCluyse, E. L. (2001). Human hepatocyte culture systems for the in vitro evaluation of cytochrome P450-mediated drug metabolism. Life Sciences, 69(22), 2441-2454.
  • Hewitt, N. J., Lechon, M. J., Houston, J. B., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug Metabolism Reviews, 39(1), 159-234.
  • Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Obach, R. S., Baxter, J. G., Liston, T. E., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
  • Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., ... & Wong, Y. N. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370.

Sources

A Guide to Orthogonal Assays for Validating the Biological Activity of 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine as a Putative Microtubule Targeting Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and arduous journey. The compound 4-(4-Methoxyphenyl)-5-propyl-1,3-thiazol-2-amine, hereafter referred to as Compound X, belongs to the 2-aminothiazole class of heterocyclic molecules. This structural class is a wellspring of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Notably, related structures bearing a methoxyphenyl moiety have been identified as potent anti-proliferative agents that function by disrupting microtubule dynamics, a validated and powerful strategy in cancer chemotherapy[4][5].

Based on this structural precedent, we hypothesize that Compound X exerts its biological effects by acting as a microtubule-targeting agent (MTA) . However, a primary screening result, such as a positive hit in a cell viability assay, is insufficient to confirm this mechanism. Assay artifacts, off-target effects, or compound interference can lead to false positives, consuming valuable resources. To build a robust and compelling case for the mechanism of action (MoA) of a candidate molecule, a strategy of orthogonal validation is essential.[6][7] Orthogonal assays interrogate the same biological question from different and independent technical perspectives. Concordant results across such a battery of tests provide high confidence that the observed activity is genuine and target-specific.

This guide provides a comparative framework and detailed protocols for three orthogonal assays designed to rigorously test the hypothesis that Compound X is a microtubule-targeting agent. We will progress from direct, biochemical target engagement to cellular, mechanistic confirmation, and finally to a downstream functional outcome, creating a self-validating system of evidence.

Assay 1: Direct Target Engagement - The In Vitro Tubulin Polymerization Assay

The most direct way to test our hypothesis is to determine if Compound X physically interacts with its putative target, tubulin, and affects its function in a cell-free system. The primary function of tubulin dimers is to polymerize into microtubules, a dynamic process essential for cellular structure and division.[8] This assay directly measures the rate and extent of microtubule formation from purified tubulin.

Causality and Experimental Choice: By removing the complexity of a cellular environment, this assay isolates the interaction between the compound and the tubulin protein. A positive result here provides strong evidence that Compound X does not require cellular metabolism to become active and directly modulates tubulin polymerization. We will monitor polymerization via a change in turbidity (light scattering) as microtubules form.[9]

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay
  • Reagent Preparation:

    • Tubulin: Reconstitute lyophilized, >99% pure bovine or porcine brain tubulin (commercially available) in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Compound Dilutions: Prepare a 10X stock concentration series of Compound X in G-PEM buffer. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed 1%.

    • Controls: Prepare 10X stocks of Paclitaxel (a known microtubule stabilizer), Nocodazole (a known microtubule destabilizer/inhibitor), and a vehicle control (G-PEM buffer with the same percentage of DMSO as the compound wells).

  • Assay Execution:

    • Pre-warm a 96-well clear-bottom plate and a spectrophotometer plate reader to 37°C.

    • On ice, add 10 µL of the 10X compound or control solutions to designated wells.

    • To initiate the reaction, add 90 µL of the 4 mg/mL tubulin solution to each well. Mix gently by pipetting.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis and Interpretation:

    • Plot absorbance (OD₃₄₀) versus time for each condition.

    • Vehicle Control (DMSO): Should show a sigmoidal curve with a lag phase, a rapid polymerization phase, and a plateau.

    • Nocodazole (Inhibitor Control): Should show a flat or significantly suppressed curve, indicating inhibition of polymerization.

    • Paclitaxel (Stabilizer Control): Should show a faster and higher polymerization curve, often with a reduced or absent lag phase.

    • Compound X: Compare the curve generated by Compound X to the controls. Inhibition will result in a flattened curve similar to nocodazole. Stabilization would result in a curve similar to or exceeding paclitaxel.

Data Presentation: Hypothetical Tubulin Polymerization Results
Treatment (10 µM)Lag Phase (min)Max Polymerization Rate (mOD/min)Plateau OD₃₄₀Interpretation
Vehicle (1% DMSO)815.20.350Normal Polymerization
NocodazoleN/A1.10.050Strong Inhibition
Paclitaxel225.80.450Strong Stabilization
Compound X N/A 2.5 0.065 Strong Inhibition
Workflow Diagram: In Vitro Tubulin Polymerization

G cluster_prep Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Reconstitute Purified Tubulin Plate Add 10µL Controls/Compound to 37°C Plate Tubulin->Plate Controls Prepare Controls (DMSO, Nocodazole) Controls->Plate CompoundX Prepare Compound X Dilution Series CompoundX->Plate Initiate Add 90µL Tubulin to Initiate Polymerization Plate->Initiate Key Step: Start Reaction Read Measure OD340nm Every 60s for 90 min Initiate->Read Plot Plot OD340 vs. Time Read->Plot Compare Compare Curves to Controls Plot->Compare Conclusion Determine Effect: Inhibition vs. Stabilization Compare->Conclusion

Caption: Workflow for the in-vitro tubulin polymerization assay.

Assay 2: Cellular Phenotype - Immunofluorescence Microscopy of the Microtubule Network

While the in vitro assay confirms direct target engagement, it does not prove that the compound can enter a cell and exert the same effect in a complex cellular environment. Immunofluorescence (IF) microscopy allows for the direct visualization of the microtubule cytoskeleton within treated cells, providing crucial phenotypic evidence of target engagement in situ.[10][11]

Causality and Experimental Choice: This assay is orthogonal because it moves from a biochemical system to a cell-based imaging system. It confirms that the compound is cell-permeable and retains its activity inside the cell. The visual phenotype—a disrupted, diffuse network for an inhibitor or dense, bundled cables for a stabilizer—is a classic hallmark of MTAs and serves as powerful, qualitative validation.[12]

Experimental Protocol: Microtubule Immunofluorescence
  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of Compound X, positive controls (e.g., 1 µM Nocodazole, 1 µM Paclitaxel), and a vehicle control (DMSO) for a duration determined by preliminary time-course experiments (e.g., 6-18 hours).[8]

  • Fixation and Permeabilization:

    • Aspirate the media and gently wash the cells once with pre-warmed PBS.

    • Fix the cells by incubating with ice-cold, 100% methanol at -20°C for 10 minutes. This fixation method is often preferred for preserving fine microtubule structures.

    • Wash the coverslips three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBS) for 45-60 minutes at room temperature.[13]

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope, capturing images of the tubulin network (e.g., green channel) and nuclei (blue channel).

Data Presentation: Summary of Expected Microtubule Phenotypes
TreatmentObserved Microtubule PhenotypeNuclear MorphologyInterpretation
Vehicle (DMSO)Fine, filamentous network extending to the cell periphery.Normal, interphase nuclei.Intact Cytoskeleton
NocodazoleComplete loss of filamentous network; diffuse cytoplasmic staining.Often condensed or fragmented nuclei.Microtubule Depolymerization
PaclitaxelFormation of thick, dense microtubule bundles, often near the nucleus.Mitotic arrest with abnormal spindles.Microtubule Stabilization
Compound X Dose-dependent loss of filamentous network; diffuse staining at higher concentrations. Increased number of rounded, mitotic cells with condensed chromatin. Microtubule Depolymerization
Workflow Diagram: Immunofluorescence Staining

G Seed Seed Cells on Coverslips Treat Treat with Compound X and Controls Seed->Treat Fix Fix Cells (e.g., Cold Methanol) Treat->Fix Block Block with BSA Fix->Block PrimaryAb Incubate with Primary Ab (Anti-Tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Ab PrimaryAb->SecondaryAb Wash Steps Mount Mount Coverslip on Slide SecondaryAb->Mount Wash Steps + DAPI Stain Image Image with Fluorescence Microscope Mount->Image

Caption: Standard workflow for immunofluorescence microscopy.

Assay 3: Downstream Functional Effect - Western Blot for Apoptosis Markers

Disruption of the microtubule network is a catastrophic event for a dividing cell, typically leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[14] Measuring the induction of apoptosis provides a functional, downstream confirmation of the compound's anti-proliferative activity. Western blotting is a robust technique to detect the cleavage and activation of key apoptotic effector proteins.

Causality and Experimental Choice: This assay is orthogonal to the previous two because it shifts focus from the direct target and its structure to a downstream cellular consequence—programmed cell death. Detecting an increase in apoptotic markers like cleaved caspase-3 and its substrate, cleaved PARP, demonstrates that the microtubule disruption observed via IF is not merely a static phenotype but translates into a functionally lethal outcome for the cell.[15][16]

Experimental Protocol: Apoptosis Western Blot
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~70% confluency.

    • Treat cells with Compound X, a positive control for apoptosis (e.g., Staurosporine), and a vehicle control (DMSO) for a relevant duration (e.g., 24-48 hours).

    • Harvest both adherent and floating cells (apoptotic cells often detach) and wash with cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay. This is crucial for equal loading.

    • Normalize the concentration of all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-cleaved Caspase-3

      • Anti-cleaved PARP

      • Anti-GAPDH or Anti-β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of cleaved Caspase-3 and cleaved PARP to the loading control.

Data Presentation: Hypothetical Western Blot Densitometry
TreatmentRelative Cleaved Caspase-3 Level (Normalized to GAPDH)Relative Cleaved PARP Level (Normalized to GAPDH)Interpretation
Vehicle (DMSO)1.0 (Basal)1.0 (Basal)No Apoptosis
Staurosporine (1 µM)12.59.8Strong Apoptosis
Compound X (1 µM) 1.8 1.5 Mild Apoptosis
Compound X (10 µM) 8.2 6.7 Strong Apoptosis
Signaling Pathway Diagram: From Microtubule Disruption to Apoptosis

G CompoundX Compound X Tubulin Tubulin Dimers CompoundX->Tubulin Inhibits Polymerization MT Microtubule Dynamics Tubulin->MT Polymerization Spindle Mitotic Spindle Assembly Checkpoint MT->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest Activation Bcl2 Bcl-2 Family (e.g., Bim, Bcl-xL) MitoticArrest->Bcl2 Upregulation of pro-apoptotic proteins Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathway from microtubule inhibition to apoptosis.

Synthesis and Comparative Summary

By systematically applying these three orthogonal assays, we build a powerful, multi-faceted case for the mechanism of action of this compound. If Compound X inhibits tubulin polymerization in vitro, disrupts the microtubule network in cells, and induces the molecular markers of apoptosis, the collective evidence strongly supports the hypothesis that it is a novel microtubule-destabilizing agent.

Assay FeatureIn Vitro Tubulin PolymerizationImmunofluorescence MicroscopyWestern Blot for Apoptosis
Assay Type Biochemical, Cell-FreeCell-Based, ImagingCell-Based, Biochemical
Information Provided Direct target engagement, kineticsCellular phenotype, target localizationDownstream functional consequence
Key Question Answered Does it directly inhibit tubulin?Does it work in a cell? What does it look like?Does it cause cell death via apoptosis?
Primary Readout OD₃₄₀ over timeFluorescence imagesProtein band intensity
Complexity ModerateHighModerate
Throughput High (96/384-well)Low to MediumMedium

This rigorous, layered approach to validation is fundamental to modern drug discovery. It ensures that decisions to advance a compound are based on a solid, mechanistically understood foundation, ultimately increasing the probability of success in later-stage preclinical and clinical development.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active thiazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Bokesch, H. R., Gardella, R. S., Rabe, D. C., et al. (2011). A new tryptamine-containing manzamine alkaloid from an Indonesian sponge. Journal of Natural Products, 74(4), 943–946. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence based). Cytoskeleton, Inc. Product Page. [Link]

  • El-Sayed, M. A., El-Bendary, E. R., El-Ashry, S. M., & Ghaly, M. A. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4543. [Link]

  • Field, J. J., Poso, A., & Laine, R. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Cell and Developmental Biology, 10, 861311. [Link]

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. The Journal of Cell Biology, 60(3), 737-743. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Li, Y., & Zhang, J. (2015). Determination of Caspase Activation by Western Blot. In Tumor Suppressor p53. Methods in Molecular Biology, vol 1341. Humana Press, New York, NY. [Link]

  • Mahoney, B. J., Riffle, J. S., & Harrison, I. P. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209543. [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular mechanisms controlling caspase activation and function. Cold Spring Harbor Perspectives in Biology, 5(6), a008672. [Link]

  • Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231-241. [Link]

  • Vemu, A., & Atherton, J. (2018). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 1770, 1-13. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.